Chemical structure and properties of 5-Isopropoxy-2-methylbenzoic acid
Whitepaper: 5-Isopropoxy-2-methylbenzoic Acid – Structural Dynamics and Applications in Advanced C–H Functionalization Executive Summary 5-Isopropoxy-2-methylbenzoic acid is a highly specialized aromatic building block ....
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: 5-Isopropoxy-2-methylbenzoic Acid – Structural Dynamics and Applications in Advanced C–H Functionalization
Executive Summary
5-Isopropoxy-2-methylbenzoic acid is a highly specialized aromatic building block . Featuring a unique substitution pattern—a carboxylic acid, an ortho-methyl group, and a meta-isopropoxy ether—this compound serves as a critical precursor for synthesizing complex heterocyclic scaffolds. Most notably, it is employed in the construction of dihydrobenzofuran architectures via[1]. This technical guide provides a comprehensive breakdown of its physicochemical properties, structural causality, and field-proven experimental protocols for its utilization.
Physicochemical Profiling
Accurate characterization is the foundation of reproducible synthesis. The quantitative data for 5-Isopropoxy-2-methylbenzoic acid is [2]:
Property
Specification
Chemical Name
5-Isopropoxy-2-methylbenzoic acid
Synonyms
2-methyl-5-(propan-2-yloxy)benzoic acid
CAS Registry Number
1266965-23-4
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
Linear Formula
CH₃C₆H₃(OCH(CH₃)₂)COOH
MDL Number
MFCD19105378
Purity Standard
≥95% (Analytical Grade)
Structural Causality and Reactivity Mapping
As application scientists, we must look beyond the empirical formula and analyze the causality of the molecule's reactivity. The specific arrangement of functional groups on the benzene ring dictates its behavior in transition-metal-catalyzed reactions:
Carboxylic Acid (C1): Acts as a primary functional handle. In coupling reactions, the free acid can inadvertently coordinate with and poison palladium or copper catalysts. Therefore, it is typically masked via esterification (e.g., to an ethyl ester) prior to [3].
Methyl Group (C2): Provides essential steric hindrance that forces the isopropoxy group into a favorable conformation, lowering the activation energy required for subsequent ring closure.
Isopropoxy Group (C5): Serves a dual purpose. Electronically, it enriches the aromatic ring via resonance. Mechanistically, the methyl groups of the isopropyl moiety provide the critical, unactivated C(sp³)–H bonds required for [1].
Figure 1: Structural reactivity map of 5-Isopropoxy-2-methylbenzoic acid and its coupling pathway.
The most significant application of 5-Isopropoxy-2-methylbenzoic acid is its transformation into a dihydrobenzofuran derivative. Historically, constructing carbon-carbon bonds relied on pre-functionalized halides (e.g., Suzuki or Heck couplings). However, modern green chemistry prioritizes [1].
In this substrate, an intramolecular oxidative coupling occurs between the aromatic C(sp²)–H bond (ortho to the isopropoxy group) and the aliphatic C(sp³)–H bond of the isopropyl methyl group. This reaction is thermodynamically driven by the formation of a highly stable five-membered dihydrobenzofuran ring. The transformation requires a precise catalytic system to overcome the high bond dissociation energy of the unactivated C(sp³)–H bond.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol details the synthesis of the protected precursor and its subsequent oxidative cyclization. Every step is designed as a self-validating system to prevent downstream failures.
Phase 1: Synthesis of the Precursor (Williamson Ether Synthesis)
Objective: Alkylate 5-hydroxy-2-methylbenzoate to form the isopropoxy derivative.
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 5-hydroxy-2-methylbenzoate (10.0 mmol) in [1].
Reagent Addition: Add 2-bromopropane (1.0 equiv) as the alkylating agent, followed by Potassium Carbonate (K₂CO₃, 4.0 equiv) to deprotonate the phenol.
Catalysis: Introduce tetrabutylammonium bromide (nBu₄NBr, 2 mol%) as a[1]. Causality Note: nBu₄NBr is critical here; it drastically increases the nucleophilicity of the phenoxide ion in the heterogeneous MeCN/K₂CO₃ mixture, ensuring complete conversion.
Execution: Reflux the system for 12 hours.
Validation: Monitor via TLC (Ethyl Acetate:Petroleum Ether 1:10). The complete disappearance of the highly polar phenolic spot validates the reaction completion.
Phase 2: Oxidative C–H/C–H Coupling
Objective: Construct the dihydrobenzofuran skeleton.
Preparation: Isolate the target product, methyl 5-isopropoxy-2-methylbenzoate, via silica gel column chromatography using EtOAc:PE (1:10) to achieve an isolated yield of [1].
Cyclization: Subject the purified ester to transition-metal-catalyzed oxidative conditions (e.g., utilizing a Pd(OAc)₂ catalyst and an external oxidant) in a compatible solvent system.
Validation: Confirm the ring closure via ¹H-NMR. The diagnostic validation is the loss of the symmetrical isopropyl doublet (integration of 6H) and the appearance of complex, diastereotopic multiplets corresponding to the newly formed rigid heterocyclic ring.
Figure 2: Self-validating experimental workflow for dihydrobenzofuran skeleton synthesis.
Translational Applications in Drug Discovery
Why invest resources into optimizing the synthesis of dihydrobenzofuran skeletons from 5-Isopropoxy-2-methylbenzoic acid? The answer lies in neuropharmacology.
The dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, frequently found in potent [4]. For instance, synthetic derivatives and oligomers of plant phenolics containing the dihydrobenzofuran skeleton have demonstrated significant efficacy in inhibiting Acetylcholinesterase (AChE) and mitigating oxidative stress associated with Alzheimer's Disease (AD)[4]. By mastering the oxidative coupling of precursors like CAS 1266965-23-4, drug development professionals can rapidly generate diverse libraries of rigid, bioactive analogs tailored for crossing the blood-brain barrier and combating neurodegeneration.
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Isopropoxy-2-methylbenzoic Acid
Executive Summary As a Senior Application Scientist in drug development and synthetic chemistry, I frequently evaluate critical building blocks that serve as foundational intermediates for complex active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in drug development and synthetic chemistry, I frequently evaluate critical building blocks that serve as foundational intermediates for complex active pharmaceutical ingredients (APIs). 5-Isopropoxy-2-methylbenzoic acid is one such compound, offering unique steric and electronic properties due to its ortho-methyl and meta-isopropoxy substitutions. This whitepaper systematically deconstructs its physicochemical profile, elucidates the mechanistic causality behind its synthesis, and provides a self-validating experimental protocol designed for high-fidelity reproducibility.
Fundamental Physicochemical Properties
Accurate molecular characterization is the bedrock of any downstream application. The core parameters of 5-Isopropoxy-2-methylbenzoic acid are summarized below. These values dictate its solubility, reactivity, and behavior in chromatographic systems.
The molecular formula of 5-Isopropoxy-2-methylbenzoic acid is definitively established as C11H14O3, corresponding to a molecular weight of 194.23 g/mol (). This structural and mass data is corroborated across multiple chemical registries and commercial suppliers[1] (1).
Mechanistic Causality in the Synthetic Workflow
In organic synthesis, direct alkylation of 5-hydroxy-2-methylbenzoic acid with an isopropyl halide is fraught with chemoselectivity issues. The presence of a free carboxylic acid moiety leads to competitive esterification, generating unwanted isopropyl ester byproducts that severely depress the yield and complicate purification.
To circumvent this, a rigorous three-step protection-alkylation-deprotection sequence is mandated[2] (2).
Esterification (Protection): Converting the carboxylic acid to a methyl ester temporarily masks its reactivity.
Alkylation: The phenolic hydroxyl is selectively deprotonated and alkylated via an SN2 mechanism.
Saponification (Deprotection): The methyl ester is hydrolyzed under mild basic conditions to regenerate the target carboxylic acid without cleaving the newly formed ether linkage.
Figure 1: Three-step synthetic workflow and self-validating characterization of the target compound.
As a standard practice in process chemistry, every protocol must be a self-validating system. The following methodologies incorporate built-in checkpoints to ensure the integrity of the target compound[2].
Step 1: Preparation of Methyl 5-hydroxy-2-methylbenzoate
Procedure: In a round-bottom flask, suspend 5-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (MeOH). Add a catalytic amount of concentrated HCl. Reflux the system for 12 hours.
Causality & Validation: The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent. Validation is achieved via Thin Layer Chromatography (TLC), noting the shift to a less polar spot (the ester).
Step 2: Alkylation to Methyl 5-isopropoxy-2-methylbenzoate
Procedure: Dissolve the intermediate from Step 1 in N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and 2-bromopropane (1.5 eq). Heat the mixture to 60°C for 8 hours.
Causality & Validation: K2CO3 acts as a mild base to selectively deprotonate the phenol (pKa ~10) without causing unwanted side reactions. The resulting phenoxide acts as a potent nucleophile. Aqueous workup removes DMF and unreacted salts.
Step 3: Saponification to 5-Isopropoxy-2-methylbenzoic acid
Procedure: Dissolve the alkylated ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature until complete. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product.
Causality & Validation: LiOH is utilized instead of NaOH because the lithium cation strongly coordinates with the carbonyl oxygen, accelerating hydrolysis under milder conditions. Acidification ensures the carboxylate is fully protonated, drastically reducing its aqueous solubility and forcing it to precipitate as a pure solid.
Analytical Validation
To confirm the final molecular formula (C11H14O3) and molecular weight (194.23 g/mol ):
LC-MS: Run the sample in electrospray ionization negative mode (ESI-). A self-validating synthesis will yield a dominant peak at m/z 193.1 [M-H]⁻ , confirming the exact mass of the deprotonated acid.
1H NMR (DMSO-d6): The spectrum must show a diagnostic septet at ~4.5 ppm (1H, CH of the isopropyl group) and a doublet at ~1.3 ppm (6H, CH3 of the isopropyl group), confirming the successful ether linkage.
References
Title: Method for constructing dihydrobenzofuran skeleton compound by oxidative coupling of two C-H bonds
Source: Patsnap Eureka
URL: [Link]
Advanced Safety Data and Handling Whitepaper: 5-Isopropoxy-2-methylbenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Safety and Operational Guide Executive Summary In modern drug discovery, functionalized benzoic acid derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Safety and Operational Guide
Executive Summary
In modern drug discovery, functionalized benzoic acid derivatives serve as critical building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4) is a highly versatile intermediate, characterized by an electron-donating isopropoxy ether linkage and an ortho-methyl group[1]. While these structural features make it highly valuable for cross-coupling reactions, amide bond formations, and esterifications, they also dictate specific physicochemical behaviors and toxicological profiles that must be rigorously managed in a laboratory setting.
As a Senior Application Scientist, I have designed this whitepaper to move beyond a standard Material Safety Data Sheet (MSDS). This guide synthesizes raw safety data with field-proven mechanistic insights, providing a self-validating operational framework for the safe handling, storage, and emergency management of this compound.
Physicochemical Profiling
Understanding the physical properties of a compound is the first step in predicting its behavior in both synthetic workflows and accidental exposures. The presence of the bulky, lipophilic isopropoxy group significantly alters the solubility and partition coefficient (LogP) of the core benzoic acid structure[1][2].
Table 1: Core Chemical and Physical Data
Property
Value / Description
Chemical Name
5-Isopropoxy-2-methylbenzoic acid
CAS Registry Number
1266965-23-4
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
MDL Number
MFCD19105378
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, DMF, Methanol; Insoluble in Water
Primary Hazard Class
GHS Irritant
Data compiled from Matrix Scientific and Fisher Scientific chemical inventories[2][3].
Hazard Identification & Mechanistic Toxicology
5-Isopropoxy-2-methylbenzoic acid is classified as a hazardous substance under the Globally Harmonized System (GHS)[4][5]. Rather than simply listing these hazards, it is crucial to understand the causality behind them to properly design personal protective equipment (PPE) strategies.
Table 2: GHS Hazard Statements and Causality
GHS Code
Hazard Statement
Mechanistic Causality
H302
Harmful if swallowed
Systemic absorption via the gastrointestinal tract; the lipophilic ether enhances mucosal penetration.
H315
Causes skin irritation
The carboxylic acid moiety lowers local tissue pH, causing mild protein denaturation upon prolonged contact[5].
H319
Causes serious eye irritation
High sensitivity of the corneal epithelium to acidic pH shifts, exacerbated by the compound's low aqueous solubility making it difficult to flush out.
H332
Harmful if inhaled
Fine crystalline dust can bypass upper respiratory cilia, depositing in the alveoli.
H335
May cause respiratory irritation
Acidic micro-deposits on the respiratory mucosa trigger localized inflammatory cytokine release[5].
Mechanistic Pathway of Tissue Irritation
To visualize how the structural components of 5-Isopropoxy-2-methylbenzoic acid drive its hazard profile, consider the following interaction pathway:
Mechanistic pathway detailing how structural moieties drive localized tissue irritation.
Operational Safety & Experimental Protocols
Trustworthy science requires self-validating protocols. The following methodologies ensure that handling and spill response are not only executed safely but are verified at each step.
Protocol A: Safe Weighing and Transfer (Self-Validating)
Because this compound presents an inhalation hazard (H332, H335)[5], standard benchtop weighing is unacceptable.
Preparation: Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) system.
PPE Selection: Don nitrile gloves (double-gloving recommended for extended handling), a lab coat, and wrap-around safety goggles. If LEV is unavailable, an N95/P100 particulate respirator is mandatory.
Static Mitigation: Benzoic acid derivatives can hold a static charge. Use an anti-static gun (Zerostat) on the weighing boat and spatula before transfer to prevent aerosolization of the powder.
Transfer: Slowly transfer the solid.
Validation Step: After sealing the reaction vessel, wipe down the balance area with a damp methanol-soaked Kimwipe. Validation: Inspect the Kimwipe under UV light (if applicable) or visually ensure no white residue remains, confirming total containment.
Protocol B: Chemical Spill Response & Neutralization
In the event of a solid spill, sweeping with a dry brush will aerosolize the irritant. Follow this validated containment workflow:
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity to prevent dust inhalation.
Containment: Cover the spilled powder with a damp, inert absorbent (such as damp sand or vermiculite) to suppress dust formation.
Collection: Use non-sparking, plastic scoops to collect the damp mixture into a hazardous waste container.
Chemical Decontamination: Wash the spill surface with a 1% to 5% Sodium Carbonate (
Na2CO3
) or Sodium Bicarbonate (
NaHCO3
) solution. Causality: The weak base will deprotonate the residual carboxylic acid, converting it into a highly water-soluble sodium salt that is easily wiped away.
Validation Step: Test the final rinse water on the surface with pH paper. Validation: The process is complete only when the surface pH returns to a neutral 7.0, proving the acid hazard has been fully quenched.
Workflow for the safe containment and neutralization of 5-Isopropoxy-2-methylbenzoic acid spills.
First Aid Measures
If the containment protocols fail, immediate biological intervention is required:
Ocular Exposure: The low aqueous solubility of the isopropoxy group means water alone may be slow to clear the chemical. Flush eyes with copious amounts of water for a minimum of 15 minutes, holding eyelids open. Seek immediate ophthalmological care.
Dermal Exposure: Remove contaminated clothing. Wash the affected area with polyethylene glycol (PEG) 400 if available, followed by heavy soap and water. PEG is highly effective at solubilizing lipophilic ethers.
Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. The acidic nature of the dust may cause delayed pulmonary edema; medical observation for 24 hours is recommended.
Storage and Stability
To maintain the chemical integrity of 5-Isopropoxy-2-methylbenzoic acid for sensitive drug development assays:
Storage Conditions: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.
Incompatibilities: Segregate strictly from strong oxidizing agents and strong bases. Exothermic acid-base reactions can occur if mixed improperly with concentrated alkalis.
Stability: Stable under recommended storage conditions. Does not spontaneously polymerize.
Technical Whitepaper: Crystallization and Melting Point Characterization of 5-Isopropoxy-2-methylbenzoic Acid
Executive Summary In the development of complex active pharmaceutical ingredients (APIs), the thermodynamic properties of intermediate compounds serve as critical quality attributes (CQAs). 5-Isopropoxy-2-methylbenzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs), the thermodynamic properties of intermediate compounds serve as critical quality attributes (CQAs). 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4) is a highly specialized organic intermediate frequently utilized in the construction of dihydrobenzofuran skeletons via oxidative C-H bond coupling[1].
Because the melting point range of a crystalline intermediate dictates its purity, polymorphic stability, and suitability for downstream catalytic reactions, establishing a rigorous, self-validating protocol for its crystallization and thermal characterization is paramount. This guide provides an in-depth methodology for synthesizing, crystallizing, and determining the melting point range of 5-Isopropoxy-2-methylbenzoic acid, grounded in thermodynamic causality and established analytical standards.
Structural Causality and Thermodynamic Profiling
The molecular architecture of 5-Isopropoxy-2-methylbenzoic acid (
C11H14O3
) features two key substituents on the benzoic acid core: a methyl group at the ortho position and an isopropoxy group at the meta position relative to the methyl group[2].
Causality in Crystal Packing:
The bulky nature of the isopropoxy moiety introduces significant steric hindrance, which disrupts the planar stacking typically observed in unsubstituted benzoic acids. This steric disruption lowers the overall lattice energy of the crystal. Consequently, the melting point of 5-Isopropoxy-2-methylbenzoic acid is highly sensitive to the solvent system used during crystallization. Any residual impurities (such as unreacted 5-hydroxy-2-methylbenzoic acid) will integrate into the lattice defects, causing measurable freezing point depression and broadening the melting point range. Therefore, a narrow melting point range (typically
ΔT≤2∘C
) is the primary diagnostic indicator of both chemical and polymorphic purity.
Synthetic Pathway and Crystallization Protocol
To obtain a crystalline sample suitable for accurate melting point determination, the compound must first be synthesized and purified to a baseline purity of
≥95%
[2]. The following protocol leverages an established
SN2
alkylation and subsequent saponification route[1].
Step-by-Step Synthesis Workflow
Note: This protocol is a self-validating system. Intermediate purity must be verified via Thin Layer Chromatography (TLC) before proceeding to the next step to prevent impurity carryover.
Alkylation (Etherification):
Action: In a 100 mL round-bottom flask, combine 10.0 mmol of methyl 5-hydroxy-2-methylbenzoate with 1.0 equivalent of 2-bromopropane in 20.0 mL of Acetonitrile (MeCN).
Catalysis: Add 4.0 equivalents of
K2CO3
(base) and 2 mol% of tetrabutylammonium bromide (
nBu4NBr
).
Causality:nBu4NBr
acts as a phase-transfer catalyst, significantly enhancing the nucleophilic attack of the phenoxide ion on the sterically hindered secondary carbon of 2-bromopropane[1].
Execution: Reflux the system for 12 hours. Remove the solvent via rotary evaporation.
Intermediate Purification:
Action: Purify the crude residue using silica gel column chromatography with an Ethyl Acetate : Petroleum Ether (1:10) gradient to isolate methyl 5-isopropoxy-2-methylbenzoate[1].
Saponification (Hydrolysis):
Action: React 2.0 mmol of the purified ester with Lithium Hydroxide monohydrate (
LiOH⋅H2O
) in a standard aqueous/organic solvent mixture to cleave the methyl ester, yielding the crude 5-Isopropoxy-2-methylbenzoic acid[1].
Controlled Crystallization Protocol
To establish a reliable melting point range, the crude acid must be crystallized into a uniform polymorph.
Dissolution: Dissolve the crude acid in a minimal volume of hot Ethyl Acetate (approx. 60 °C).
Anti-Solvent Addition: Slowly add Petroleum Ether dropwise until the solution reaches its cloud point (the point of initial supersaturation).
Controlled Cooling: Cool the system at a linear rate of 5 °C/hour to 4 °C. Causality: Slow cooling prevents the kinetic trapping of amorphous domains, ensuring the thermodynamic formation of a stable, high-purity crystalline lattice.
Validation: Filter the crystals and verify purity via High-Performance Liquid Chromatography (HPLC). The system validates itself: if HPLC purity is
<95%
, the melting point will artificially depress, mandating a recrystallization cycle.
Synthesis and crystallization workflow for 5-Isopropoxy-2-methylbenzoic acid.
Thermodynamic Characterization: Melting Point Range Determination
While traditional capillary melting point apparatuses provide visual estimates, Differential Scanning Calorimetry (DSC) is the authoritative standard for determining the exact melting point range of pharmaceutical intermediates. DSC measures the heat flow associated with the solid-to-liquid phase transition, providing both the onset temperature (
Tonset
) and the peak melting temperature (
Tpeak
).
DSC Analytical Protocol
Instrument Calibration: Calibrate the DSC using an Indium standard (
Tm=156.6∘C
) to ensure calorimetric accuracy.
Sample Preparation: Weigh 2.0 to 5.0 mg of the crystalline 5-Isopropoxy-2-methylbenzoic acid into a standard aluminum pan and crimp the lid. Causality: Crimping prevents premature sublimation of the sample before the thermodynamic melting point is reached.
Thermal Execution: Equilibrate the sample at 25 °C. Heat the sample to 200 °C at a constant heating rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).
Data Interpretation:
Extrapolate the baseline to the leading edge of the endothermic melting peak to find Tonset (the solidus point where melting begins).
Identify the lowest point of the endothermic trough as Tpeak (the liquidus point where melting is complete).
The Melting Point Range is reported as
Tonset−Tpeak
.
Logical workflow for determining the melting point range via Differential Scanning Calorimetry.
Quantitative Data Summary
The following table consolidates the physicochemical properties and the standardized analytical parameters required for characterizing 5-Isopropoxy-2-methylbenzoic acid[2],,.
Parameter
Value / Specification
Analytical Purpose
CAS Registry Number
1266965-23-4
Unique chemical identifier
Molecular Formula
C11H14O3
Stoichiometric basis for synthesis
Molecular Weight
194.23 g/mol
Yield and equivalence calculations
InChI Key
WGRNULHQEXPHFN-UHFFFAOYSA-N
Structural database verification
Target Chemical Purity
≥95%
Prevents melting point depression
DSC Heating Rate
10 °C/min
Ensures thermal equilibrium during phase transition
Purification Solvent System
EtOAc : Petroleum Ether (1:10)
Optimal polarity gradient for crystallization
References
"Method for constructing dihydrobenzofuran skeleton compound by oxidative coupling of two C-H bonds" , Patsnap Eureka Patent Database.
URL:[Link]
Stability of 5-Isopropoxy-2-methylbenzoic acid under standard conditions
An In-depth Technical Guide to the Stability of 5-Isopropoxy-2-methylbenzoic Acid Under Standard and Stressed Conditions Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability of 5-Isopropoxy-2-methylbenzoic Acid Under Standard and Stressed Conditions
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the anticipated stability profile of 5-isopropoxy-2-methylbenzoic acid. In the absence of specific experimental data for this molecule, this document synthesizes information from structurally related benzoic acid and alkoxybenzene derivatives to predict potential degradation pathways and outline robust methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for evaluating the stability of this and similar compounds.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. For a novel molecule like 5-isopropoxy-2-methylbenzoic acid, a thorough understanding of its intrinsic stability is paramount from the early stages of drug discovery through to formulation development. Forced degradation studies, or stress testing, are indispensable tools in this evaluation. They are designed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter, thereby revealing its likely degradation products and pathways.[1][2] This information is crucial for the development and validation of stability-indicating analytical methods, which are a regulatory requirement.[1][3]
The structure of 5-isopropoxy-2-methylbenzoic acid, featuring a carboxylic acid, an ether linkage (isopropoxy group), and a substituted benzene ring, suggests several potential points of chemical instability that warrant investigation.
Predicted Physicochemical Properties and Stability Profile
Table 1: Predicted Physicochemical Properties and Potential Stability Concerns
Property
Predicted Characteristic
Rationale and Potential Stability Implications
Acidic Nature
The carboxylic acid group will confer acidic properties to the molecule.
The carboxylate form may exhibit different solubility and stability profiles compared to the protonated form. The pKa will be a critical parameter to determine.
Ether Linkage
The isopropoxy group is an ether linkage.
Ethers are generally stable but can be susceptible to cleavage under strong acidic conditions and at elevated temperatures.
Aromatic Ring
The substituted benzene ring is a common chromophore.
Aromatic systems can be susceptible to photolytic degradation.[4][5] The substitution pattern will influence its reactivity.
Solubility
Likely to have limited aqueous solubility, but soluble in organic solvents.
Poor aqueous solubility can impact formulation strategies and the design of degradation studies.
Potential Degradation Pathways
Based on the functional groups present in 5-isopropoxy-2-methylbenzoic acid, several degradation pathways can be anticipated under forced stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[6] For 5-isopropoxy-2-methylbenzoic acid, the primary site of hydrolytic attack under acidic or basic conditions would be the ether linkage, although this is generally less facile than ester hydrolysis.[7][8]
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the isopropoxy group could potentially be cleaved to yield 5-hydroxy-2-methylbenzoic acid and isopropanol.
Base-Catalyzed Hydrolysis: Ether linkages are generally resistant to base-catalyzed hydrolysis under typical forced degradation conditions.
Oxidative Degradation
The aromatic ring and the benzylic methyl group could be susceptible to oxidation.
Exposure to oxidizing agents like hydrogen peroxide could lead to the formation of phenolic or ring-opened products. The electron-donating nature of the isopropoxy and methyl groups may activate the ring towards oxidative processes.
Thermal Degradation
At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[9][10][11]
The primary thermal degradation product is likely to be 4-isopropoxytoluene, formed via the loss of carbon dioxide. Further degradation at very high temperatures could lead to the formation of other products like benzene and carbon monoxide.[10][11]
Photodegradation
Aromatic carboxylic acids can be susceptible to photolytic degradation upon exposure to UV or visible light.[4][5]
Potential photolytic reactions include decarboxylation to form a radical intermediate, which could then lead to a variety of secondary products.[12][13][14] The presence of the isopropoxy group may also influence the photochemical reactivity.
Caption: Predicted Degradation Pathways for 5-Isopropoxy-2-methylbenzoic Acid.
Methodologies for Stability Assessment
A robust stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric (MS) detection is the technique of choice.[2][15][16]
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study, which should be adapted based on the observed stability of the compound.[1][7]
Table 2: General Protocol for Forced Degradation Studies
Stress Condition
Typical Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M to 1 M HCl at room temperature to 80°C.
To assess susceptibility to acid-catalyzed degradation, primarily of the ether linkage.[1][7]
Base Hydrolysis
0.1 M to 1 M NaOH at room temperature to 80°C.
To evaluate stability in alkaline conditions. While ether hydrolysis is unlikely, other base-labile groups may be present as impurities.[1][7]
Oxidation
3% to 30% H₂O₂ at room temperature.
To investigate susceptibility to oxidative degradation.[1][2]
Thermal Degradation
Solid-state and in solution at temperatures above accelerated stability conditions (e.g., 60-105°C).[2][17]
To assess the potential for thermally induced degradation, such as decarboxylation.[10][11]
Photostability
Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
To determine the potential for photodegradation of the aromatic system.[4][5]
Development of a Stability-Indicating HPLC Method
A systematic approach is required to develop an HPLC method capable of resolving all potential degradation products from the parent peak.
Starting HPLC Method Parameters:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.[17]
A: 0.1% Formic acid in water
B: Acetonitrile
Flow Rate: 1.0 mL/min.
Detection: UV detector set at a wavelength of maximum absorbance for 5-isopropoxy-2-methylbenzoic acid, and a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can be used for peak identification.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Caption: Experimental Workflow for Stability Assessment.
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 3: Example Data Summary from a Forced Degradation Study
Stress Condition
% Degradation of Parent
Number of Degradation Products
Major Degradation Product(s) (Retention Time)
Control
< 1%
0
-
0.1 M HCl, 80°C, 24h
15%
2
DP1 (x.x min), DP2 (y.y min)
0.1 M NaOH, 80°C, 24h
< 2%
0
-
3% H₂O₂, RT, 24h
8%
1
DP3 (z.z min)
Solid, 80°C, 7 days
5%
1
DP4 (a.a min)
Solution, ICH Q1B Light
12%
3
DP5 (b.b min), DP6 (c.c min), DP7 (d.d min)
Conclusion and Recommendations
While specific stability data for 5-isopropoxy-2-methylbenzoic acid is not publicly available, a comprehensive stability testing plan can be developed based on its chemical structure and the known behavior of related compounds. The primary anticipated degradation pathways include acid-catalyzed hydrolysis of the ether linkage, thermal decarboxylation, and photodegradation. It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed to elucidate the actual degradation profile and to develop a validated stability-indicating analytical method. This will ensure the quality, safety, and efficacy of any potential drug product containing this molecule.
References
Benchchem. Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds.
Benchchem. "Benzoic acid, 3-methylphenyl ester" stability and degradation pathways.
Benchchem. Stability issues of Methyl 2-amino-5-isopropylbenzoate under acidic or basic conditions.
ResearchGate. Benzoic Acid Parameters observed during forced degradation study.
PubMed. Degradation of benzoic acid and its derivatives in subcritical water.
RSC Publishing. Phys. Org. 809.
Benchchem. Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions.
ResearchGate. The thermal decomposition of benzoic acid.
EBSCO. Hydrolysis | Chemistry | Research Starters.
NIH. Decarboxylative Hydroxylation of Benzoic Acids.
Temperature-dependent benzoic acid elimination mechanisms in pyrolysis of (-)-cocaine.
Benchchem. Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate.
OpenMETU. Thermal stability and decomposition mechanism of poly(p-acryloyloxybenzoic acid and poly(p-methacryloyloxybenzoic acid) and their graft copolymers with polypropylene, Part II.
ACS Publications. Intramolecular photolytic interactions of aromatic carboxylic acids in solution | The Journal of Physical Chemistry.
Memorial University Research Repository. The gas phase thermal decomposition of Benzoic acid.
Macmillan Group - Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
NIH. Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis.
Benchchem. A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.
SciSpace. Photostability and Photostabilization of Drugs and Drug Products.
Chemical Science (RSC Publishing). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides.
Benchchem. Technical Support Center: Stability and Degradation of 5-Cyclopropyl-2-fluorobenzoic Acid.
Application Note: Scalable Synthesis of 5-Isopropoxy-2-methylbenzoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4)[1] Executive Summary 5-Isopropoxy-2-methylbenzoic acid is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound Identity: 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4)[1]
Executive Summary
5-Isopropoxy-2-methylbenzoic acid is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical intermediates, including the construction of dihydrobenzofuran skeletons via oxidative C-H coupling[2]. Because the molecule contains both a carboxylic acid and a phenolic ether, its synthesis requires careful orthogonal protection to avoid competing side reactions. This application note details a high-yielding, three-step synthetic protocol starting from commercially available 5-hydroxy-2-methylbenzoic acid, optimized for scalability, high atom economy, and robust in-process validation.
Strategic Mechanistic Rationale (Causality in Design)
Direct alkylation of 5-hydroxy-2-methylbenzoic acid with an alkyl halide is synthetically unviable due to the competing nucleophilicity of the carboxylate and the phenoxide, which leads to a complex mixture of ethers, esters, and ether-esters. To establish a self-validating and high-yielding system, a three-step sequence is employed[2]:
Step 1: Carboxylic Acid Masking (Fischer Esterification): The carboxylic acid is temporarily masked as a methyl ester. We utilize methanol as both the solvent and the reagent, driven to completion by a catalytic amount of concentrated hydrochloric acid. This step strictly isolates the phenolic hydroxyl for downstream functionalization.
Step 2: Phase-Transfer Catalyzed Williamson Etherification: The isopropylation of the phenol utilizes 2-bromopropane. Because 2-bromopropane is a secondary alkyl halide, it is highly susceptible to E2 elimination if a strong base (e.g., NaH or NaOMe) is used. To suppress the E2 pathway and favor the
SN2
substitution, a mild base (
K2CO3
) is selected. However,
K2CO3
is insoluble in the reaction solvent (acetonitrile). Therefore, Tetrabutylammonium bromide (TBAB) is introduced as a Phase Transfer Catalyst (PTC). TBAB effectively shuttles the carbonate/phenoxide ions into the organic phase, drastically accelerating the reaction kinetics while maintaining mild conditions[2].
Step 3: Orthogonal Deprotection (Saponification): The methyl ester is cleaved using Lithium Hydroxide monohydrate (
LiOH⋅H2O
). Lithium hydroxide is specifically chosen over Sodium or Potassium hydroxide because the resulting lithium carboxylate intermediate exhibits superior solubility in the aqueous-organic solvent mixture (THF/Water), ensuring complete conversion without risking the cleavage of the newly formed isopropoxy ether.
Reaction Metrics & Quantitative Data
The following table summarizes the stoichiometric parameters, conditions, and expected yields for the optimized synthetic route[2].
Step
Reaction Type
Key Reagents & Catalysts
Equivalents
Conditions
Expected Yield
1
Fischer Esterification
Methanol, conc. HCl
Excess MeOH
Reflux, 12 h
99%
2
Williamson Etherification
2-Bromopropane,
K2CO3
, TBAB
1.0 eq Alkyl, 4.0 eq Base, 2 mol% PTC
MeCN, Reflux, 12 h
89%
3
Saponification
LiOH⋅H2O
, THF/
H2O
5.8 eq Base
RT to 50°C, 4 h
>90%
Synthetic Workflow Diagram
Figure 1: Three-step synthetic workflow for 5-Isopropoxy-2-methylbenzoic acid.
Validated Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxy-2-methylbenzoate
Objective: Protect the carboxylic acid to prevent competitive alkylation.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Add 5-hydroxy-2-methylbenzoic acid (7.6 g, 50.0 mmol) to the flask. Suspend the solid in anhydrous Methanol (30.0 mL).
Catalysis: Slowly add concentrated Hydrochloric Acid (5.0 mL) dropwise while stirring. Self-Validation: The suspension will gradually clear as the esterification proceeds and the product dissolves.
Reaction: Heat the reaction mixture to reflux (approx. 65°C) for 12 hours[2].
In-Process Control (IPC): Confirm reaction completion via TLC (Eluent: Ethyl Acetate:Petroleum Ether = 1:5). The starting material spot (lower
Rf
) should be completely consumed.
Workup & Isolation: Remove the methanol under reduced pressure via rotary evaporation. Purify the crude residue directly via silica gel flash chromatography using Ethyl Acetate:Petroleum Ether (1:8) to yield the target ester as a solid (8.25 g, 99% isolated yield)[2].
Step 2: Synthesis of Methyl 5-isopropoxy-2-methylbenzoate
Objective: Selective
SN2
isopropylation of the phenolic hydroxyl group.
Setup: In a clean, dry 100 mL round-bottom flask, dissolve methyl 5-hydroxy-2-methylbenzoate (1.66 g, 10.0 mmol) in anhydrous Acetonitrile (MeCN, 20.0 mL)[2].
Base & Catalyst Addition: Add finely powdered Potassium Carbonate (
K2CO3
, 5.53 g, 40.0 mmol) and the phase-transfer catalyst Tetrabutylammonium bromide (TBAB, 65.0 mg, 2 mol%)[2]. Stir for 15 minutes at room temperature to pre-form the phenoxide.
Alkylation: Add 2-bromopropane (1.23 g, 10.0 mmol) to the suspension in one portion.
Reaction: Attach a reflux condenser and heat the system to reflux (approx. 82°C) for 12 hours[2].
Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (
K2CO3
and
KBr
). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude oil via silica gel column chromatography (Ethyl Acetate:Petroleum Ether = 1:10) to isolate the isopropoxy ester (1.85 g, 89% isolated yield)[2].
Step 3: Synthesis of 5-Isopropoxy-2-methylbenzoic acid
Objective: Deprotect the methyl ester to yield the final API building block[3].
Setup: In a 100 mL round-bottom flask, dissolve methyl 5-isopropoxy-2-methylbenzoate (0.416 g, 2.0 mmol) in a co-solvent system of Tetrahydrofuran (THF) and distilled water (3:1 ratio, 10.0 mL)[2].
Hydrolysis: Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 0.49 g, ~11.6 mmol) to the solution[2].
Reaction: Stir the mixture vigorously at room temperature for 4 hours. Self-Validation: Monitor via TLC (EtOAc:PE = 1:5). The higher
Rf
ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt).
Solvent Removal: Evaporate the THF under reduced pressure (ensure the bath temperature does not exceed 40°C to prevent thermal degradation).
Aqueous Wash: Dilute the remaining aqueous layer with an additional 10 mL of water. Wash the aqueous layer with Diethyl Ether (2 × 10 mL) to extract any unreacted ester or non-polar impurities. Discard the organic washings.
Acidification & Extraction: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2.0–3.0. Self-Validation: A white/off-white precipitate of the free benzoic acid will immediately form.
Final Isolation: Extract the precipitated product with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to afford pure 5-Isopropoxy-2-methylbenzoic acid.
Application Notes and Protocols for Amide Coupling Reactions Using the Sterically Hindered 5-Isopropoxy-2-methylbenzoic Acid
Abstract This comprehensive guide provides a detailed exploration of amide coupling reactions involving 5-Isopropoxy-2-methylbenzoic acid, a substrate characterized by significant steric hindrance from its ortho-methyl g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed exploration of amide coupling reactions involving 5-Isopropoxy-2-methylbenzoic acid, a substrate characterized by significant steric hindrance from its ortho-methyl group. The amide bond is a fundamental linkage in medicinal chemistry, and its efficient formation is paramount in drug discovery and development.[1][2] This document moves beyond simple procedural lists to offer an in-depth analysis of the underlying chemical principles, mechanistic pathways, and strategic considerations necessary for successfully coupling sterically encumbered carboxylic acids. We present a comparative overview of common coupling methodologies, focusing on carbodiimide- and onium salt-based reagents, and provide field-proven, step-by-step protocols for both. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize amide bond formation with challenging substrates, ensuring high yields and purity while minimizing side reactions.
Introduction: The Challenge of Sterically Hindered Amide Coupling
The synthesis of amides from a carboxylic acid and an amine is a cornerstone transformation in organic synthesis. However, when the carboxylic acid bears substituents in the ortho position, as in 5-Isopropoxy-2-methylbenzoic acid, the reaction becomes significantly more challenging. The ortho-methyl group physically obstructs the approach of the coupling reagents and the amine nucleophile, leading to slower reaction rates, incomplete conversion, and often, the need for more forceful conditions or highly reactive reagents.[3]
Standard coupling conditions may prove insufficient, necessitating a careful and informed selection of reagents and protocols. This guide addresses this challenge directly by elucidating the mechanisms of two powerful coupling strategies and providing robust protocols tailored to overcome steric barriers.
Mechanistic Insights into Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine.
The Carbodiimide Pathway: EDC/HOBt Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its effectiveness and the ease of removal of its urea byproduct.[4] The reaction proceeds via a highly reactive O-acylisourea intermediate.[5][6][7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, terminating the reaction.[5] To mitigate this and suppress potential racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to yield the desired amide.[4][8]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
The Onium Salt Pathway: HATU Activation
For sterically demanding couplings, onium salt-based reagents are generally more effective.[3][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most powerful coupling reagents available.[10][11] The reaction, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive OAt-active ester.[12][13] This intermediate is less susceptible to rearrangement and reacts rapidly with amines, even hindered ones, to provide high yields of the amide product.[10][14]
Caption: Mechanism of HATU-mediated amide coupling.
Reagent and Condition Selection Guide
The choice of coupling reagent is the most critical factor for success with 5-Isopropoxy-2-methylbenzoic acid. Below is a comparative summary to guide your selection.
Reagent System
Class
Strengths
Weaknesses & Considerations for Hindered Substrates
EDC / HOBt
Carbodiimide
Cost-effective; water-soluble byproducts are easily removed with an aqueous workup.[7][8]
Can be sluggish with sterically hindered acids; risk of N-acylurea formation if HOBt is omitted.[5] May require elevated temperatures or longer reaction times.
HATU / DIPEA
Uronium Salt
Highly reactive and efficient, even for difficult couplings.[3][11] Fast reaction rates and lower risk of racemization.[10]
More expensive; byproducts (tetramethylurea, HOAt) can sometimes be difficult to remove via chromatography.[14]
SOCl₂ / Base
Acyl Chloride
Generates a highly reactive acyl chloride intermediate, which reacts rapidly with amines.
Two-step process; requires handling of corrosive thionyl chloride; may not be suitable for sensitive substrates.[15][16]
Solvent & Base Selection:
Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. DMF is often preferred for its ability to dissolve a wide range of substrates.[4][17]
Bases: For onium salt reagents like HATU, a non-nucleophilic base such as DIPEA is essential to deprotonate the carboxylic acid without competing in the reaction.[13] For other methods, Triethylamine (TEA) is also a common choice.[1]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the amide coupling of 5-Isopropoxy-2-methylbenzoic acid.
General Experimental Workflow
Caption: General workflow for amide coupling reactions.[1][4]
Protocol 1: EDC/HOBt Mediated Coupling of 5-Isopropoxy-2-methylbenzoic Acid
This protocol is a standard, cost-effective approach. For this hindered substrate, expect longer reaction times (12-24 hours) and monitor progress carefully.
Materials:
5-Isopropoxy-2-methylbenzoic acid (1.0 equiv)
Amine (1.1 equiv)
EDC·HCl (1.5 equiv)
HOBt (1.5 equiv)
DIPEA or TEA (2.5 equiv)
Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)
Standard workup reagents (e.g., Ethyl Acetate, 1 M HCl, sat. aq. NaHCO₃, brine)
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Isopropoxy-2-methylbenzoic acid (1.0 equiv), HOBt (1.5 equiv), and the amine (1.1 equiv).
Dissolution: Add anhydrous DMF to dissolve the solids.
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. Causality: Cooling the mixture minimizes potential side reactions and controls the initial exotherm upon addition of the coupling reagent.
Reagent Addition: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture. Follow with the dropwise addition of DIPEA (2.5 equiv).
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality: The acidic wash removes excess base, the basic wash removes unreacted carboxylic acid and HOBt, and the brine wash removes residual water-soluble impurities, including the urea byproduct from EDC.[1][8]
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the pure amide.[8]
Protocol 2: HATU Mediated Coupling of 5-Isopropoxy-2-methylbenzoic Acid (Recommended)
This protocol is highly recommended for sterically hindered substrates to achieve higher yields and faster reaction times.
Materials:
5-Isopropoxy-2-methylbenzoic acid (1.0 equiv)
Amine (1.1 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
Standard workup reagents
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-Isopropoxy-2-methylbenzoic acid (1.0 equiv) and HATU (1.2 equiv).
Dissolution: Add anhydrous DMF to dissolve the solids.
Cooling: Cool the solution to 0 °C using an ice bath with magnetic stirring.
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. Causality: This pre-activation step allows for the efficient formation of the OAt-active ester before the amine is introduced, maximizing the coupling efficiency.[4][18]
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 6 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the high reactivity of HATU, the reaction is often complete in a much shorter timeframe than with EDC.
Workup: Follow the workup procedure as described in Protocol 1 (Step 7).
Isolation & Purification: Follow the isolation and purification procedures as described in Protocol 1 (Steps 8 & 9).
Troubleshooting Guide
Issue
Probable Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Insufficient reactivity of coupling agent (especially with EDC/HOBt). 2. Reagents (solvents, bases) are not anhydrous. 3. Steric hindrance is too great for the conditions.
1. Switch from EDC/HOBt to the more potent HATU reagent.[3] 2. Ensure all solvents and reagents are properly dried. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and/or extend the reaction time.
N-Acylurea Byproduct Observed
In an EDC-mediated reaction, the O-acylisourea intermediate rearranged before reacting with the amine.
Ensure an adequate amount of HOBt (at least 1.2 equivalents) is used to efficiently trap the intermediate.
Difficulty Removing Byproducts
Tetramethylurea (from HATU) or Dicyclohexylurea (from DCC, if used) can be difficult to separate from the product.
1. For HATU, multiple aqueous washes can help. If TMU co-elutes with the product, consider alternative chromatography conditions (e.g., different solvent systems). 2. If using water-insoluble carbodiimides like DCC, the urea byproduct can often be removed by filtration.[5]
Guanidinylation of Amine
Excess HATU can react with the starting amine or the N-terminus of a peptide, forming an unreactive guanidinium species.[3]
Avoid a large excess of HATU. Use a stoichiometry of 1.1-1.2 equivalents. Consider adding the amine before the HATU, although pre-activation is generally preferred.[19]
Conclusion
The successful amide coupling of 5-Isopropoxy-2-methylbenzoic acid is a readily achievable transformation provided that the inherent steric challenges are addressed with a sound strategic approach. While standard carbodiimide methods may suffice with extended reaction times, the use of a high-potency onium salt reagent such as HATU is strongly recommended for achieving superior yields and efficiency. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters as outlined in this guide, researchers can reliably synthesize the desired amide products for application in pharmaceutical and chemical research.
References
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry. [Link]
Pottabathini, N., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6002-6005. [Link]
Aapptec. (2021). Carbodiimides and Additives. Aapptec Peptides. [Link]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
Manjinder, S. L., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 44-50. [Link]
Reddit. (2024). HATU coupling - what's the best order? r/Chempros. [Link]
Royal Society of Chemistry. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Advances. [Link]
Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5965-5977. [Link]
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? [Link]
Google Patents. (2017). Preparation method of benzoic acid amide compounds.
Geiger, F., et al. (2018). A solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 8(48), 27367-27373. [Link]
Fussell, S. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391-4394. [Link]
Sharma, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering, 17(1), 133-146. [Link]
Carl ROTH. (2021). Safety Data Sheet: 2-Methylbenzoic acid. [Link]
Application Note: Chemoselective Alkylation of 5-Hydroxy-2-methylbenzoic Acid
Introduction & Mechanistic Rationale 5-Hydroxy-2-methylbenzoic acid (CAS: 578-22-3) is a highly versatile bifunctional building block utilized in the synthesis of pharmaceuticals, including acetyl-CoA carboxylase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
5-Hydroxy-2-methylbenzoic acid (CAS: 578-22-3) is a highly versatile bifunctional building block utilized in the synthesis of pharmaceuticals, including acetyl-CoA carboxylase inhibitors and PCSK9 modulators. The primary synthetic challenge when derivatizing this molecule is achieving strict chemoselectivity between its two nucleophilic sites: the carboxylic acid and the phenolic hydroxyl group.
As a Senior Application Scientist, understanding the causality behind reagent selection is critical to avoiding complex downstream purifications. The chemoselectivity is fundamentally governed by the pKa differential of the two functional groups:
Carboxylic Acid (-COOH): With a pKa of ~4.5, this moiety is highly acidic and readily deprotonated by weak bases (e.g.,
NaHCO3
). However, the resulting carboxylate is a relatively weak, charge-delocalized nucleophile.
Phenolic Hydroxyl (-OH): With a pKa of ~9.5, complete deprotonation requires stronger bases (e.g.,
K2CO3
,
Cs2CO3
). Once deprotonated, the phenoxide is a highly reactive, hard nucleophile.
Standard alkylation conditions (Alkyl halide +
K2CO3
in DMF) inevitably lead to global alkylation (forming an alkoxy ester) because the base is strong enough to deprotonate both sites[1]. To achieve true chemoselectivity, we must manipulate reaction kinetics, solvent polarity, and phase-transfer dynamics.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the three primary divergent pathways for derivatizing 5-hydroxy-2-methylbenzoic acid, depending on the desired target.
Divergent synthetic pathways for the chemoselective alkylation of 5-hydroxy-2-methylbenzoic acid.
Reagent Selection & Quantitative Data Matrix
To facilitate rapid decision-making in the lab, the following table summarizes the quantitative parameters and expected outcomes for each synthetic pathway based on validated literature[2][3][4].
Target Derivative
Reagents
Base / Catalyst
Solvent
Selectivity
Typical Yield
Methyl Ester (Phenol intact)
Methanol
H2SO4
(cat.)
Methanol
>95% (Ester)
90–95%
Phenolic Ether (Acid intact)
Alkyl Halide (R-X)
TBPH (40% aq)
CH2Cl2
/
H2O
>90% (Ether)
82–99%
Global Alkylation
Alkyl Halide (R-X)
K2CO3
MeCN or DMF
Non-selective
85–99%
Saponification (Post-Global)
1M LiOH (aq)
None
THF /
H2O
>98% (Acid)
70–85%
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure causality between the chemical addition and the physical observation, guaranteeing high-fidelity results.
Objective: Synthesize Methyl 5-hydroxy-2-methylbenzoate[3].
Causality: Acid-catalyzed Fischer esterification strictly targets the carboxylic acid via protonation of the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol. The phenolic hydroxyl remains completely unreactive under these acidic conditions.
Initiation: Suspend 5-hydroxy-2-methylbenzoic acid (5.0 g, 32.9 mmol) in anhydrous methanol (40 mL) in a round-bottom flask.
Catalysis: Slowly add concentrated
H2SO4
(1.5 mL) dropwise. Observation: The suspension will gradually clear into a homogenous solution as the ester forms.
Propagation: Attach a reflux condenser and heat the mixture to 60 °C for 8–12 hours.
IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 2:1). The highly polar baseline spot (free acid) must disappear, replaced by a higher
Rf
spot (ester). LC-MS should confirm a mass target of
m/z
: 167.2
[M+H]+
.
Quench & Workup: Cool to room temperature and concentrate under reduced pressure. Pour the residue into ice-cold water (100 mL) and neutralize cautiously with saturated aqueous
NaHCO3
until CO₂ evolution ceases.
Isolation: Extract with EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and evaporate to yield the product as a pale yellow solid.
Protocol B: Chemoselective O-Alkylation via Phase Transfer Catalysis
Objective: Direct synthesis of 5-Alkoxy-2-methylbenzoic acid.
Causality: Using as a phase transfer catalyst creates a lipophilic ion pair with the carboxylate. This sterically shields the carboxylate in the organic phase, preventing esterification, while the highly nucleophilic phenoxide remains exposed to attack the alkyl halide[2].
Initiation: Dissolve 5-hydroxy-2-methylbenzoic acid (1.0 eq) in
CH2Cl2
(0.5 M concentration).
Base Addition: Add 40% aqueous TBPH (2.0 eq) to the vigorously stirring solution. Observation: A biphasic system forms. The color may shift slightly as the phenoxide is generated.
Alkylation: Add the desired Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise. Stir vigorously at room temperature for 2–4 hours.
IPC (Self-Validation): Sample the organic layer. TLC should show the disappearance of the starting material.
Workup: Separate the phases. Wash the organic layer with 1N aqueous HCl to break the phosphonium-carboxylate ion pair and precipitate/protonate the free acid.
Isolation: Extract the acidified aqueous layer with fresh
CH2Cl2
, dry over
Na2SO4
, and concentrate to yield the chemoselectively O-alkylated product.
Protocol C: Global Alkylation & Selective Saponification
Objective: Robust two-step synthesis of 5-Alkoxy-2-methylbenzoic acid (Ideal for sterically hindered alkyl halides where Protocol B yields are low)[1][4].
Causality: Exhaustive alkylation using a strong base (
K2CO3
) drives both ester and ether formation. Subsequent saponification with LiOH selectively hydrolyzes the ester because the carbonyl carbon is highly electrophilic and sterically accessible, whereas the phenolic ether is stable to base hydrolysis.
Step 1: Global Alkylation
Combine Methyl 5-hydroxy-2-methylbenzoate (from Protocol A) (1.0 eq), Alkyl Halide (1.5 eq), and
K2CO3
(3.0 eq) in anhydrous Acetonitrile (MeCN).
Reflux for 12 hours.
Filter out the inorganic salts, concentrate the filtrate, and purify via short-path silica plug to yield the fully alkylated intermediate.
Step 2: Selective Saponification
Dissolve the intermediate in a 1:1 mixture of THF and Water.
Add 1M aqueous LiOH (2.0 eq) and stir at room temperature for 24–48 hours.
IPC (Self-Validation): LC-MS must show the complete disappearance of the ester mass and the appearance of the free acid mass.
Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase with 2N HCl to pH ~2. The target 5-alkoxy-2-methylbenzoic acid will precipitate as a white/off-white solid. Filter and dry under vacuum.
References
A simple method for chemoselective phenol alkylation
Source: Tetrahedron Letters, 48(41), 7380-7382 (2007).
URL:[Link]
Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (pcsk9) inhibitors for the treatment of metabolic disorder (WO2020110008A1)
Structured development studies of pyrazoloketone-derived acetyl-CoA carboxylase inhibitors
Source: Chemical and Pharmaceutical Bulletin, 65(3), 263-275 (2017). (Details saponification of methyl 5-hydroxy-2-methylbenzoate derivatives).
URL:[Link]
Method for constructing dihydrobenzofuran skeleton compound by oxidative coupling of two C-H bonds (CN108484542A)
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization Techniques for 5-Isopropoxy-2-methylbenzoic Acid
Introduction & Physicochemical Profiling
5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4) is a critical synthetic intermediate utilized in pharmaceutical and agrochemical development[1]. Structurally, the presence of the bulky, electron-donating isopropoxy group at the 5-position and a methyl group at the 2-position significantly increases the molecule's lipophilicity (LogP) while disrupting the planar packing typically observed in unsubstituted benzoic acid.
Because of these structural features, the compound exhibits extremely low aqueous solubility but high solubility in polar organic solvents such as ethanol, ethyl acetate, and acetone[2]. Consequently, standard cooling crystallization in water is highly inefficient for this molecule. Instead, purification requires either anti-solvent crystallization or reactive (pH-shift) crystallization [3].
Weak acid; remains unionized at pH < 3.5, ionized at pH > 7.0[4].
Water
Poor
Acts as a strong anti-solvent for the unionized free acid.
Ethanol / Acetone
Excellent
Primary solvents for dissolution due to lipophilic interactions.
Aqueous NaOH (1M)
Excellent
Forms highly soluble sodium 5-isopropoxy-2-methylbenzoate.
Crystallization Strategy & Logical Framework
The selection of the crystallization method depends entirely on the impurity profile of the crude synthetic mixture.
Reactive Crystallization: If the crude contains hydrophobic or neutral organic impurities (e.g., unreacted alkylating agents), reactive crystallization is preferred. The target molecule is temporarily converted into a water-soluble sodium salt, allowing organic impurities to be extracted with a non-polar solvent before acidifying the aqueous layer to precipitate the pure product[3].
Anti-Solvent Crystallization: If the crude contains polar or inorganic impurities (e.g., salts from previous synthetic steps), anti-solvent crystallization is optimal. The inorganic salts will remain dissolved in the aqueous anti-solvent phase while the highly lipophilic product is forced out of solution[5].
Decision tree for selecting the appropriate crystallization technique.
Causality & Principle: Ethanol completely solvates the lipophilic isopropoxy and methyl groups. The controlled addition of water (anti-solvent) increases the polarity of the bulk solvent medium, drastically reducing the solubility of the compound and forcing it into the metastable zone[5]. Mixing speed is critical; inadequate mixing during anti-solvent addition leads to localized high supersaturation, causing the compound to "oil out" (liquid-liquid phase separation) rather than form crystalline solids[6].
Step-by-Step Methodology:
Dissolution: In a jacketed crystallizer, suspend 10.0 g of crude 5-isopropoxy-2-methylbenzoic acid in 40 mL of absolute ethanol.
Heating: Heat the suspension to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.
Clarification: Perform a hot gravity filtration through a 0.45 µm PTFE filter to remove any insoluble particulate matter.
Anti-Solvent Addition: Maintain the temperature at 60°C. Using a dosing pump, add 60 mL of pre-heated deionized water (60°C) at a constant rate of 2.0 mL/min.
Self-Validating IPC (In-Process Control): Monitor the solution visually or via ATR-FTIR[5]. The solution will become opaque as it crosses the metastable limit, confirming primary nucleation.
Aging & Cooling: Once all water is added, hold the suspension at 60°C for 30 minutes to allow Ostwald ripening (larger crystals grow at the expense of fines). Then, apply a linear cooling ramp of 0.5°C/min down to 5°C.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:3 v/v) to displace the mother liquor without dissolving the product.
Drying: Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.
Protocol 2: Reactive Crystallization (pH-Shift)
Causality & Principle: Reactive crystallization leverages the molecule's weak acid nature (pKa ~4.0-4.5)[4]. By dissolving the crude material in a strong base, it ionizes into a highly water-soluble sodium salt. The subsequent addition of an acid (HCl) drops the pH below the isoelectric point, neutralizing the carboxylate group and driving rapid precipitation[3].
Workflow for pH-shift reactive crystallization of benzoic acid derivatives.
Step-by-Step Methodology:
Salt Formation: Suspend 10.0 g of crude 5-isopropoxy-2-methylbenzoic acid in 50 mL of deionized water. Slowly add 1.0 M NaOH until the pH reaches 9.5–10.0. Stir at room temperature until the solid completely dissolves.
Impurity Extraction: Transfer the aqueous solution to a separatory funnel. Extract with 2 x 20 mL of ethyl acetate to remove unreacted lipophilic precursors or neutral byproducts. Discard the organic layer and return the aqueous layer to the crystallizer.
Acidification (Nucleation): Under vigorous stirring (500 rpm) at 25°C, slowly add 1.0 M HCl dropwise.
Self-Validating IPC: Continuously monitor the pH. Precipitation will begin around pH 5.0. Continue adding HCl until the pH stabilizes at 3.0–3.5. Ensuring the pH is well below the compound's pKa guarantees complete protonation and maximum yield[3].
Aging: Stir the resulting thick white suspension for 1 hour at 25°C, then cool to 5°C for an additional 1 hour to maximize yield and allow for agglomeration[7].
Isolation: Filter the suspension under vacuum. Wash the filter cake thoroughly with 3 x 30 mL of ice-cold deionized water to remove residual NaCl.
Drying: Dry under vacuum at 45°C.
Data Presentation: Comparative Yield and Purity
Table 2: Expected Outcomes of Crystallization Protocols
A common failure mode for highly lipophilic benzoic acid derivatives is "oiling out" (liquid-liquid phase separation)[6]. This occurs when the supersaturation level exceeds the liquid-liquid phase boundary before crystal nucleation can occur.
Corrective Action: If the solution turns into a milky emulsion that coalesces into an oil at the bottom of the flask, reheat the mixture until it forms a single clear phase. Then, either add 5-10% more ethanol to increase solubility, or introduce seed crystals of pure 5-isopropoxy-2-methylbenzoic acid just before the cloud point[8]. Seeding bypasses the high energy barrier of primary nucleation, forcing solid-state growth and preventing the formation of the oiled-out phase.
References
The Effect of Immiscible Additives on the Batch Reactive Crystallization of a Benzoic Acid Derivative. ResearchGate. URL: [Link]
The Effect of Mixing on the Metastable Zone Width and Nucleation Kinetics in the Anti-Solvent Crystallization of Benzoic Acid. SciSpace. URL:[Link]
Method for producing aminobenzoic acid or an aminobenzoic acid derivative (US11168341B2).Google Patents.
Physicochemical Properties of a New Multicomponent Cosolvent System for the pKa Determination of Poorly Soluble Pharmaceutical Compounds. ResearchGate. URL:[Link]
Application Note: Strategic Utilization of 5-Isopropoxy-2-methylbenzoic Acid in the Synthesis of Privileged Dihydrobenzofuran Pharmacophores
Executive Summary In contemporary medicinal chemistry, the 2,3-dihydrobenzofuran (DHBF) scaffold is universally recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the 2,3-dihydrobenzofuran (DHBF) scaffold is universally recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4) serves as a highly strategic, commercially viable building block for the de novo construction of these DHBF scaffolds. By leveraging the spatial proximity of the isopropoxy group to the aromatic ortho-C(sp2)-H bond, chemists can execute highly regioselective intramolecular oxidative couplings to forge the fused five-membered oxygen heterocycle[2].
This application note provides a comprehensive guide to the chemical profile, mechanistic rationale, and validated laboratory protocols for utilizing 5-Isopropoxy-2-methylbenzoic acid (5-IMBA) in drug discovery workflows.
Chemical Profile & Mechanistic Rationale
The Dihydrobenzofuran Scaffold in Drug Discovery
The DHBF core is ubiquitous in both bioactive natural products (e.g., coumaran, lithospermic acid) and synthetic therapeutics[3]. It acts as a conformationally restricted bioisostere of ortho-alkoxy phenols. By locking the oxygen atom into a rigid ring system, the scaffold minimizes entropic penalties upon receptor binding and significantly enhances metabolic stability against oxidative degradation (such as O-dealkylation by cytochrome P450 enzymes)[4].
Derivatives of the DHBF scaffold exhibit a broad spectrum of pharmacological activities:
Anticancer Agents: Specific DHBF derivatives act as potent inhibitors of tubulin polymerization. By binding to the colchicine site on
β
-tubulin, they arrest the cell cycle in the G2/M phase, inducing apoptosis in tumor cells[5].
Anti-inflammatory Agents: Fluorinated and functionalized DHBFs have been shown to suppress the production of pro-inflammatory cytokines (IL-6, PGE2) and inhibit COX-2 expression in macrophage models[6].
Rationale for 5-IMBA as a Precursor
5-IMBA possesses a unique substitution pattern: a carboxylic acid at C1, a methyl group at C2, and an isopropoxy group at C5. The tertiary C(sp3)-H bond of the isopropoxy group is highly susceptible to radical-mediated hydrogen atom transfer (HAT). When activated by a suitable oxidant, this carbon-centered radical undergoes rapid intramolecular cyclization with the adjacent C4 or C6 aromatic position, directly yielding a substituted dihydrobenzofuran core[2].
Mechanistic workflow for synthesizing the dihydrobenzofuran core from 5-IMBA via oxidative coupling.
Experimental Protocols
The following self-validating protocols describe the transformation of 5-IMBA into a functionalized DHBF building block, suitable for downstream library generation via amide coupling or cross-coupling methodologies[4].
Protocol A: Esterification of 5-IMBA (Protection Step)
Causality Rationale: Free carboxylic acids can coordinate strongly to transition metal catalysts or interfere with single-electron oxidants. Masking the acid as a methyl ester is critical to ensure high yields in the subsequent oxidative coupling step[2].
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Isopropoxy-2-methylbenzoic acid (5.0 g, 25.7 mmol).
Solvent & Reagent: Dissolve the starting material in anhydrous Methanol (40 mL). Slowly add concentrated HCl (2.0 mL) dropwise at 0 °C.
Reaction: Attach a reflux condenser and heat the system to reflux (approx. 65 °C) for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting material is fully consumed.
Workup: Remove the methanol via rotary evaporation under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO
3
(2 × 30 mL) and brine (30 mL).
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate to yield Methyl 5-isopropoxy-2-methylbenzoate as a pale oil.
Causality Rationale: This step utilizes a persulfate oxidant to generate a tertiary radical on the isopropoxy group. The addition of a phase transfer catalyst (e.g.,
n
Bu
4
NBr) ensures homogeneity and efficient electron transfer in the organic solvent[2]. An inert atmosphere is mandatory to prevent the radical intermediate from reacting with ambient oxygen to form undesired peroxides.
Setup: In a 100 mL Schlenk flask, add Methyl 5-isopropoxy-2-methylbenzoate (2.08 g, 10.0 mmol), K
2
S
2
O
8
(5.4 g, 20.0 mmol, 2.0 equiv), and
n
Bu
4
NBr (161 mg, 5 mol%).
Atmosphere: Evacuate and backfill the flask with Argon three times.
Solvent: Add anhydrous Acetonitrile (MeCN, 30 mL) via syringe.
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
Workup: Cool the mixture to room temperature, dilute with water (40 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO
4
, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, EtOAc:Petroleum Ether 1:10) to isolate the Dihydrobenzofuran methyl ester derivative.
Protocol C: Saponification (Deprotection)
Causality Rationale: Lithium hydroxide (LiOH) is utilized instead of sodium or potassium hydroxide because the Li
+
ion provides mild, selective hydrolysis of the methyl ester without risking base-catalyzed ring-opening of the newly formed, slightly strained dihydrofuran ether linkage[2].
Reaction: Dissolve the DHBF methyl ester (1.0 mmol) in a 3:1 mixture of THF:H
2
O (8 mL). Add LiOH·H
2
O (2.0 mmol).
Stirring: Stir at room temperature for 4 hours.
Isolation: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc, dry, and concentrate to yield the free DHBF-carboxylic acid , ready for library diversification.
Quantitative Data: Optimization of Oxidative Coupling
The efficiency of the C(sp2)-H/C(sp3)-H coupling is highly dependent on the choice of oxidant and solvent. The table below summarizes representative optimization data for the conversion of the protected 5-IMBA intermediate into the DHBF core.
Entry
Oxidant / Catalyst System
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Mechanistic Note
1
Cu(OAc)
2
(10 mol%) / TBHP
MeCN
80
12
45
Moderate yield; over-oxidation observed.
2
K
2
S
2
O
8
/ AgNO
3
(10 mol%)
DCE
80
12
62
Ag
+
facilitates radical initiation.
3
DDQ (1.5 equiv)
Toluene
110
8
78
High temperature required for quinone activation.
4
K
2
S
2
O
8
/
n
Bu
4
NBr (5 mol%)
MeCN
90
12
89
Optimal conditions; phase transfer catalyst critical.
Once the DHBF core is synthesized from 5-IMBA, it can be functionalized into complex lignan analogs. These derivatives have demonstrated profound efficacy as antimitotic agents. The diagram below illustrates the self-validating biological cascade triggered by these DHBF derivatives in oncology models[5].
Signaling pathway illustrating the anticancer mechanism of DHBF derivatives via tubulin inhibition.
References
Method for constructing dihydrobenzofuran skeleton compound by oxidative coupling of two C-H bonds. Patsnap Eureka. URL: [Link]
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. URL: [Link]
Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry. URL: [Link]
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC / NIH. URL: [Link]
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. URL: [Link]
Scalable synthesis routes for 5-Isopropoxy-2-methylbenzoic acid
An In-Depth Technical Guide to the Scalable Synthesis of 5-Isopropoxy-2-methylbenzoic Acid Introduction 5-Isopropoxy-2-methylbenzoic acid is a valuable building block in the synthesis of complex organic molecules, partic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Scalable Synthesis of 5-Isopropoxy-2-methylbenzoic Acid
Introduction
5-Isopropoxy-2-methylbenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a benzoic acid moiety with both an ether and an alkyl substituent, offers multiple points for chemical modification. The development of scalable, efficient, and economically viable synthetic routes is crucial for its application in large-scale manufacturing. This guide provides detailed application notes and protocols for two primary scalable synthesis routes, designed for researchers, chemists, and process development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability.
Comparative Overview of Synthetic Strategies
Two principal and scalable pathways for the synthesis of 5-Isopropoxy-2-methylbenzoic acid are presented:
Route 1: The Williamson Ether Synthesis Pathway. This classic and reliable route commences with a commercially available hydroxybenzoic acid derivative. It involves the protection of the carboxylic acid, formation of the ether linkage, and subsequent deprotection. This pathway is noted for its predictability and use of well-established reactions.
Route 2: The Grignard Carboxylation Pathway. This route builds the molecule around a substituted toluene precursor. It involves the formation of an organometallic intermediate followed by carboxylation. This pathway is powerful for creating C-C bonds and can be highly efficient if the starting halogenated compound is readily accessible.
The selection between these routes on an industrial scale will depend on factors such as raw material cost, atom economy, reagent handling and safety, and overall process robustness.
Route 1: Williamson Ether Synthesis Pathway
This synthetic strategy is a three-step process starting from 5-hydroxy-2-methylbenzoic acid, a readily available starting material.[1][2][3][4] The core of this route is the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[5][6] To ensure the success of this reaction, the more acidic carboxylic acid group is first protected as an ester.
Logical Workflow for Route 1
Caption: Overall workflow for the Williamson Ether Synthesis pathway.
Part 1.1: Esterification of 5-Hydroxy-2-methylbenzoic Acid
Causality and Experimental Choice: The phenolic hydroxyl group and the carboxylic acid proton both have acidic character. To prevent the phenoxide from being the sole nucleophile in the subsequent etherification step and to avoid potential side reactions, the more acidic carboxylic acid is protected. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a scalable and cost-effective method for this transformation.
Protocol: Synthesis of Methyl 5-hydroxy-2-methylbenzoate
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxy-2-methylbenzoic acid (1.0 eq).
Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) while stirring.
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
Extraction: Slowly pour the concentrated mixture into a separatory funnel containing cold water (20 volumes). Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-hydroxy-2-methylbenzoate, which can be used in the next step without further purification or can be purified by recrystallization.
Part 1.2: Williamson Ether Synthesis
Causality and Experimental Choice: This is the key ether-forming step. The phenolic hydroxyl group of the ester is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from 2-bromopropane via an SN2 mechanism.[7] 2-Bromopropane is chosen as the isopropyl source. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to accelerate SN2 reactions.[8]
Protocol: Synthesis of Methyl 5-isopropoxy-2-methylbenzoate
Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, dissolve methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous acetonitrile or DMF (10 volumes).
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and 2-bromopropane (1.2-1.5 eq) to the mixture.
Reaction Conditions: Heat the suspension to reflux (approx. 82 °C for acetonitrile) and maintain for 8-12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl 5-isopropoxy-2-methylbenzoate.
Part 1.3: Saponification (Ester Hydrolysis)
Causality and Experimental Choice: The final step is the deprotection of the carboxylic acid. Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), is a high-yielding and standard procedure. An aqueous alcohol solution is typically used as the solvent to ensure the solubility of both the ester and the hydroxide salt.
Protocol: Synthesis of 5-Isopropoxy-2-methylbenzoic Acid
Reaction Setup: Dissolve the crude methyl 5-isopropoxy-2-methylbenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
Reagent Addition: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq) in water.
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester by TLC/HPLC.
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
Acidification: Cool the solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or heptane/ethyl acetate mixture, to yield pure 5-isopropoxy-2-methylbenzoic acid.
Route 2: Grignard Carboxylation Pathway
This route constructs the target molecule by forming the carboxylic acid group in the final step. It relies on the synthesis of a specific organometallic compound, a Grignard reagent, from 2-bromo-4-isopropoxytoluene. This intermediate is then reacted with carbon dioxide (in the form of dry ice) to yield the desired product after an acidic workup.[9]
Logical Workflow for Route 2
Caption: Overall workflow for the Grignard Carboxylation pathway.
Part 2.1: Synthesis of 2-Bromo-4-isopropoxytoluene (Precursor Synthesis)
The precursor can be synthesized in two steps from commercially available p-cresol.
Protocol: Synthesis of 4-Isopropoxytoluene
Reaction Setup: In a reaction vessel, dissolve p-cresol (1.0 eq) in a suitable solvent like ethanol or DMF.
Base Addition: Add a strong base such as sodium hydroxide or potassium carbonate (1.1-1.5 eq) and stir until the p-cresol is converted to its corresponding phenoxide salt.
Alkylating Agent: Add 2-bromopropane (1.1 eq) to the reaction mixture.
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours until the starting material is consumed (monitored by TLC/GC).
Work-up and Isolation: After cooling, filter off any salts. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., diethyl ether), washed with water and brine, dried, and concentrated. The crude 4-isopropoxytoluene can be purified by distillation.
Protocol: Bromination of 4-Isopropoxytoluene
Causality and Experimental Choice: Electrophilic aromatic substitution is used to introduce the bromine atom. The isopropoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is weakly activating and also ortho-, para-directing. The bromine will preferentially add to the position ortho to the powerful isopropoxy group. A mild brominating agent like N-Bromosuccinimide (NBS) with a silica gel catalyst can provide good regioselectivity for monobromination.[10]
Reaction Setup: In a flask protected from light, create a slurry of 4-isopropoxytoluene (1.0 eq) and silica gel in a non-polar solvent like carbon tetrachloride or dichloromethane.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred mixture at room temperature.
Reaction Conditions: Stir the mixture vigorously in the dark at room temperature for 5-10 hours. Monitor the reaction by GC or TLC.
Work-up: Filter the reaction mixture to remove the silica gel and succinimide.
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 2-bromo-4-isopropoxytoluene can be purified by vacuum distillation.
Part 2.2: Grignard Reaction and Carboxylation
Causality and Experimental Choice: This two-part step is the core of Route 2. First, the aryl bromide is converted to a highly nucleophilic Grignard reagent using magnesium metal in an anhydrous ether solvent like THF.[11] This reagent is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile.[12] A subsequent acidic workup protonates the resulting carboxylate salt to give the final benzoic acid product. Strict anhydrous conditions are critical for the success of the Grignard formation.
Protocol: Synthesis of 5-Isopropoxy-2-methylbenzoic acid
Grignard Reagent Formation:
Setup: Assemble an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
Reagents: Place magnesium turnings (1.1 eq) in the flask. In the dropping funnel, place a solution of 2-bromo-4-isopropoxytoluene (1.0 eq) in anhydrous tetrahydrofuran (THF, 5-10 volumes).
Initiation: Add a small portion of the aryl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine. An exothermic reaction indicates the formation of the Grignard reagent.
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete reaction.
Carboxylation and Work-up:
Setup: In a separate, large beaker, place an excess of crushed dry ice.
Reaction: Slowly and carefully pour the prepared Grignard reagent solution over the dry ice with stirring.
Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add dilute hydrochloric acid (e.g., 6M HCl) to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium salts.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).
Purification: Combine the organic layers and extract the product into a basic aqueous solution (e.g., 5% NaOH). Separate the aqueous layer, re-acidify with concentrated HCl to precipitate the product, filter, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Good. Yield can be sensitive to the efficiency of Grignard reagent formation.
Purification
Primarily through recrystallization and extraction.
Requires distillation for intermediates and careful extraction/recrystallization for the final product.
Conclusion
Both the Williamson Ether Synthesis and the Grignard Carboxylation pathways offer viable and scalable routes to 5-Isopropoxy-2-methylbenzoic acid. Route 1 is arguably the more straightforward and robust for scale-up, starting from a commercially available advanced intermediate and utilizing highly reliable and well-understood reactions. Route 2 is also a strong candidate, particularly if the raw material p-cresol offers a significant cost advantage. However, it involves more steps and requires careful control over the moisture-sensitive Grignard reaction. The ultimate choice of synthesis route will be dictated by a thorough process hazard analysis, economic modeling, and available manufacturing infrastructure.
References
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 66A(4), 313–317. [Link]
University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Hydroxy-2-methylbenzoic Acid as a Pharmaceutical Intermediate. [Link]
University of Manitoba. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF 4-(2-BROMO-2-PROPENYL)-4-METHYL-γ-BUTYROLACTONE. [Link]
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
StudyOrgo.com. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
Google Patents. (n.d.). CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
Journal of the Chemical Society of Pakistan. (1994). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. [Link]
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
YouTube. (2023, July 9). Preparation of Carboxylic Acids, Part 4: Oxidation of Alkenes and Arenes. [Link]
ResearchGate. (2015, March 17). (PDF) p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. [Link]
Chemistry Stack Exchange. (2013, February 12). Reaction mechanism for oxidation of primary alcohol to carboxylic acid. [Link]
YouTube. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid. [Link]
Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-Isopropoxy-2-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 5-Isopropoxy-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Isopropoxy-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind common pitfalls and provide field-tested solutions to overcome them. Our focus is on building a robust, self-validating experimental design.
Overview of Synthetic Strategies
The synthesis of 5-Isopropoxy-2-methylbenzoic acid can be approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.
Route A: Williamson Ether Synthesis. This route typically starts from 5-hydroxy-2-methylbenzoic acid and introduces the isopropoxy group via an Sₙ2 reaction with an isopropyl halide. A key consideration is the potential for the acidic proton of the carboxylic acid to interfere with the base, often necessitating a protection/deprotection sequence.
Route B: Grignard Carboxylation. This approach begins with an appropriately substituted toluene derivative, such as 4-isopropoxytoluene. This precursor is halogenated, converted into a Grignard reagent, and subsequently carboxylated using carbon dioxide. The success of this route hinges on the meticulous formation of the moisture-sensitive Grignard reagent.[1]
Caption: Primary synthetic routes to 5-Isopropoxy-2-methylbenzoic acid.
Troubleshooting and Yield Improvement (Q&A)
This section addresses specific issues you may encounter during synthesis.
Route A: Williamson Ether Synthesis Pathway
Question 1: My O-alkylation reaction is sluggish and gives a low yield, with a lot of unreacted phenolic starting material. What are the likely causes?
Answer: This is a classic issue in Williamson ether synthesis and almost always points to incomplete deprotonation of the starting phenol. The nucleophilicity of the phenoxide ion is paramount for the Sₙ2 attack on the isopropyl halide.
Cause 1: Insufficient Base Strength: The pKa of the phenolic proton on 5-hydroxy-2-methylbenzoic acid must be overcome. While weaker bases like potassium carbonate (K₂CO₃) can be sufficient for many phenols, the presence of the electron-withdrawing carboxylic acid group makes the phenol more acidic, but can also lead to complex salt formation.[2] If you are not protecting the carboxylic acid, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) might seem tempting, but this will preferentially deprotonate the more acidic carboxylic acid. This is a primary reason why the ester-protected route is superior.[3][4] For the protected ester, a moderately strong base like K₂CO₃ is often sufficient and helps minimize side reactions.[2][5]
Cause 2: Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[2] They effectively solvate the cation (K⁺ or Na⁺) without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water will solvate the phenoxide, drastically reducing its nucleophilicity and slowing the reaction.[2]
Cause 3: Moisture Contamination: If using a highly reactive base like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, reducing the amount available to deprotonate the phenol.[2]
Question 2: My reaction produces the desired ether, but it is contaminated with byproducts, making purification difficult. How can I improve selectivity?
Answer: Byproduct formation in this reaction typically stems from two competing pathways: C-alkylation and E2 elimination.
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich aromatic ring (C-alkylation). To favor O-alkylation, use polar aprotic solvents (DMF, DMSO) which enhance the reactivity of the more electronegative oxygen atom.[2]
E2 Elimination: This is a significant concern because you are using a secondary alkyl halide (e.g., 2-bromopropane or 2-iodopropane). The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the isopropyl halide, leading to the formation of propene gas and your unreacted phenoxide.[6] To minimize this:
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50-100°C.[2] Avoid excessive heating.
Choice of Halide: Iodides are more reactive than bromides, which are more reactive than chlorides in Sₙ2 reactions.[6] Using 2-iodopropane may allow for lower reaction temperatures, potentially reducing the competing elimination pathway.
The Ultimate Solution: Ester Protection: The most robust solution to both Questions 1 & 2 is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the ether synthesis.[3][4] This strategy prevents the acid from interfering with the base and improves the solubility of the starting material. The final step is a simple ester hydrolysis to yield the pure product. This approach consistently gives higher overall yields by avoiding tedious separations and side reactions.[3][4]
Route B: Grignard Carboxylation Pathway
Question 3: I am having trouble forming the Grignard reagent from 1-bromo-4-isopropoxy-2-methylbenzene. The reaction won't initiate. What should I do?
Answer: Failure to initiate is the most common problem in Grignard synthesis. These reagents are extremely intolerant of moisture and protic sources.[7]
Critical Factor: Anhydrous Conditions: This cannot be overstated. All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon) while still hot.[8] The solvent (typically diethyl ether or THF) must be anhydrous grade.[7] Even trace amounts of water on the glassware or in the solvent will prevent the reaction from starting.[1]
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be breached.
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod (under inert atmosphere) just before adding the solvent.
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. A drop of 1,2-dibromoethane is also a very effective initiator; it reacts to form ethylene gas and MgBr₂, activating the surface.
Initiation: Start by adding only a small amount of your aryl bromide to the magnesium in a minimal amount of solvent. You should observe a slight exothermic reaction, bubbling, or the appearance of a cloudy/gray solution. If it doesn't start, gentle warming with a heat gun may be necessary. Once initiated, the rest of the aryl bromide is added dropwise at a rate that maintains a gentle reflux.[1]
Question 4: My Grignard reagent formed, but the carboxylation step gave a very low yield of the desired acid. How can I improve this crucial step?
Answer: The carboxylation step is highly exothermic and can be inefficient if not performed correctly.
Method of CO₂ Addition: The most reliable lab-scale method is to pour the Grignard solution onto a large excess of freshly crushed dry ice (solid CO₂).[1][8] Do not add the dry ice to the Grignard solution, as this causes localized warming and allows gaseous CO₂ to escape before it can react. Bubbling gaseous CO₂ through the solution is generally less efficient and can lead to lower yields.[9]
Mechanism: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of CO₂ to form a magnesium carboxylate salt.[10] During workup, this salt is protonated by adding aqueous acid (e.g., HCl) to liberate the final carboxylic acid product.[1]
Temperature Control: The reaction is very exothermic. Using a large excess of dry ice serves as both the reagent and an internal coolant, keeping the reaction temperature low and preventing side reactions.[9]
Caption: Troubleshooting workflow for low yields in Grignard synthesis.
Purification FAQ
Question 5: What is the most effective way to purify the final product, 5-Isopropoxy-2-methylbenzoic acid?
Answer: Purification of carboxylic acids is generally straightforward due to their acidic nature.
Acid-Base Extraction: This is the primary and most effective purification method. After the reaction workup, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Extract this solution with an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[8] The desired benzoic acid will deprotonate to form its water-soluble sodium salt and move to the aqueous layer, leaving non-acidic impurities (like unreacted starting materials from the ether synthesis or Wurtz coupling byproducts from the Grignard route) in the organic layer.
Isolation: Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 6M HCl) until the pH is ~1-2.[8] The 5-Isopropoxy-2-methylbenzoic acid will precipitate out as a solid.
Final Polish: Collect the solid by vacuum filtration and wash it with cold water. For high purity, this solid can then be recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[8][11]
Step 1a: Synthesis of Methyl 5-hydroxy-2-methylbenzoate
To a solution of 5-hydroxy-2-methylbenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (0.1 eq.) as a catalyst.
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
Step 1b: O-Alkylation
Under a nitrogen atmosphere, dissolve the methyl 5-hydroxy-2-methylbenzoate (1 eq.) in anhydrous DMF.
Heat the mixture to 80°C and stir for 6-12 hours, monitoring by TLC.
Cool the reaction, pour it into water, and extract with ethyl acetate (3x).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 5-isopropoxy-2-methylbenzoate.
Step 1c: Hydrolysis
Dissolve the crude ester in a mixture of THF and water.
Add lithium hydroxide (LiOH, 3.0 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC).
Remove the THF under reduced pressure and dilute the aqueous residue with water.
Wash with diethyl ether to remove any non-polar impurities.
Acidify the aqueous layer to pH 1-2 with 6M HCl. The product will precipitate.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.
Protocol 2: Synthesis via Grignard Carboxylation
Step 2a: Grignard Reagent Formation
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
Add magnesium turnings (1.2 eq.) and a small iodine crystal to the flask and assemble under a positive pressure of nitrogen.
Add anhydrous diethyl ether via syringe.
Dissolve 1-bromo-4-isopropoxy-2-methylbenzene (1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium is consumed.[1]
Step 2b: Carboxylation and Workup
In a separate beaker, place a large excess (approx. 10 eq.) of crushed dry ice.
Quickly and carefully pour the prepared Grignard solution onto the dry ice with swirling.[1]
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
Slowly quench the reaction by adding 6M HCl until the solution is acidic and all solids have dissolved.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
Combine all organic layers and proceed with the acid-base extraction purification as described in Question 5.
References
BenchChem. (2025). Technical Support Center: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
BenchChem. (2025).
Kiasat, A. R., & Adibnejad, M. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.
Unknown. (n.d.).
University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
BenchChem. (2025). common side reactions in the synthesis of substituted benzoic acids.
Navigating Solubility Challenges with 5-Isopropoxy-2-methylbenzoic Acid: A Technical Guide
EMBARGOED UNTIL 12:00 PM ET, March 12, 2026 For Immediate Release [CITY, STATE] – [DATE] – Researchers and drug development professionals frequently encounter solubility hurdles with promising aromatic carboxylic acids....
Author: BenchChem Technical Support Team. Date: March 2026
EMBARGOED UNTIL 12:00 PM ET, March 12, 2026
For Immediate Release
[CITY, STATE] – [DATE] – Researchers and drug development professionals frequently encounter solubility hurdles with promising aromatic carboxylic acids. This technical support guide provides a focused, in-depth resource for troubleshooting solubility issues associated with 5-Isopropoxy-2-methylbenzoic acid, a compound of interest in medicinal chemistry. By understanding its physicochemical properties and applying systematic formulation strategies, scientists can unlock its full potential in their experimental workflows.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation for addressing solubility challenges. For 5-Isopropoxy-2-methylbenzoic acid, specific experimental data can be limited. Therefore, we present a combination of predicted and inferred data to guide your experimental design.
Table 1: Predicted Physicochemical Properties of 5-Isopropoxy-2-methylbenzoic acid
Property
Predicted Value
Implication for Solubility
pKa
~4.1
As a weak acid, its solubility will be highly dependent on pH. It will be poorly soluble in acidic to neutral aqueous media and more soluble in basic conditions.
logP
~3.2
This value indicates a significant degree of lipophilicity, suggesting poor aqueous solubility and a preference for non-polar or moderately polar organic solvents.
Molecular Weight
194.23 g/mol
The moderate molecular weight contributes to its solid-state properties and can influence dissolution kinetics.
Note: The pKa and logP values are estimations derived from computational models and should be used as a guide for initial experimental design. Experimental verification is highly recommended.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with 5-Isopropoxy-2-methylbenzoic acid.
Q1: My 5-Isopropoxy-2-methylbenzoic acid won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What are my initial steps?
A1: This is expected given the compound's low pKa and high logP. Direct dissolution in neutral aqueous buffers will be very low. Here is a systematic approach to overcome this:
pH Adjustment: The primary strategy for a carboxylic acid is to increase the pH of the aqueous medium. By raising the pH above the pKa of the compound (ideally by at least 2 pH units), you will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Start by preparing your buffer at a higher pH (e.g., pH 8.0 or 9.0) and then attempt to dissolve the compound.
Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent is the next logical step. Common co-solvents to consider include:
Dimethyl sulfoxide (DMSO)
Ethanol
Propylene glycol
Polyethylene glycol (PEG 300 or PEG 400)
It is crucial to prepare a concentrated stock solution in 100% of the chosen co-solvent first, and then dilute this stock into your aqueous buffer. This method often prevents immediate precipitation. However, always be mindful of the final co-solvent concentration in your assay, as it can impact biological systems.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the presence of the co-solvent. Here are several troubleshooting strategies:
Lower the Final Concentration: Your target concentration may be too high for the aqueous system, even with a co-solvent. Try performing a serial dilution to find the highest achievable concentration that remains in solution.
Increase the Co-solvent Percentage: If your experimental system can tolerate it, a higher final percentage of the organic co-solvent can help maintain solubility. However, be sure to include appropriate vehicle controls in your experiment to account for any solvent effects.
Use a Surfactant: For some applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of 5-Isopropoxy-2-methylbenzoic acid for extended periods, as precipitation can occur over time. It is best practice to prepare fresh dilutions from your concentrated stock for each experiment.
Q3: Are there more advanced formulation strategies I can use for in vivo studies or challenging in vitro assays?
A3: Yes, for more demanding applications, several advanced formulation techniques can be explored:
Salt Formation: Creating a stable salt of the carboxylic acid can dramatically improve its aqueous solubility and dissolution rate.[1][2] This involves reacting the acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine) to form the corresponding salt.
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[1] The drug can exist in a higher-energy amorphous form, which has a greater apparent solubility than its crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[1]
Nanosuspensions: By reducing the particle size of the compound to the nanometer range, you can significantly increase its surface area, leading to a faster dissolution rate and higher saturation solubility.[1]
Prodrug Approach: While this involves chemical modification, creating a more soluble prodrug that is converted to the active parent compound in vivo can be a powerful strategy to overcome solubility and permeability issues.[3]
Troubleshooting Workflows
A logical, stepwise approach is crucial for efficiently solving solubility problems.
Caption: A stepwise guide for initial attempts at solubilizing 5-Isopropoxy-2-methylbenzoic acid.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Weigh the Compound: Accurately weigh a precise amount of 5-Isopropoxy-2-methylbenzoic acid (e.g., 10 mg) using an analytical balance.
Calculate Solvent Volume: Based on the molecular weight (194.23 g/mol ), calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication (5-10 minutes in a water bath sonicator) can be applied. Visually inspect to ensure no solid particles remain.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).
Add Excess Compound: Add an excess amount of 5-Isopropoxy-2-methylbenzoic acid to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
Separation of Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Diagram 2: pH-Solubility Relationship for a Weak Acid
Caption: The effect of pH on the ionization state and solubility of a weak acid like 5-Isopropoxy-2-methylbenzoic acid.
Concluding Remarks
The solubility of 5-Isopropoxy-2-methylbenzoic acid is a manageable challenge when approached with a systematic and informed strategy. By leveraging an understanding of its physicochemical properties, particularly its acidic nature and lipophilicity, researchers can employ techniques ranging from simple pH adjustments and co-solvent use to more advanced formulation methods. This guide provides the foundational knowledge and practical steps to successfully incorporate this promising compound into a wide range of experimental systems, thereby accelerating research and development efforts.
References
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]
Minimizing side reactions during 5-Isopropoxy-2-methylbenzoic acid coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges associated with the amide coupling of 5-Isopropoxy-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges associated with the amide coupling of 5-Isopropoxy-2-methylbenzoic acid .
Coupling sterically hindered ortho-substituted benzoic acids requires moving away from generic protocols and understanding the mechanistic causality behind reagent selection. This guide provides actionable troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yielding syntheses.
Mechanistic Causality: The Challenge of the Ortho-Methyl Group
The primary difficulty in coupling 5-isopropoxy-2-methylbenzoic acid is steric hindrance. The methyl group at the 2-position (ortho to the carboxylic acid) physically shields the reactive carbonyl center.
When standard carbodiimide coupling reagents (like EDC or DCC) are used, the carboxylic acid is activated into an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate. However, the ortho-methyl group drastically slows down the rate of aminolysis. This kinetic delay provides ample time for the transient O-acylisourea to undergo an intramolecular 1,3-rearrangement, forming a thermodynamically stable, unreactive N-acylurea byproduct [1]. Furthermore, the electron-donating nature of the 5-isopropoxy group slightly deactivates the carbonyl carbon toward nucleophilic attack, exacerbating the slow reaction rate.
Mechanistic divergence of O-acylisourea intermediate during sterically hindered amide coupling.
Troubleshooting & FAQs
Q1: I am using EDC/HOBt, but my LC-MS shows a massive peak with the same mass as the desired active ester + amine, but it is completely unreactive. What is happening?A1: You are observing the formation of the N-acylurea byproduct[2]. Because the ortho-methyl group sterically impedes the amine's approach, the O-acylisourea intermediate undergoes a 1,3-rearrangement before aminolysis can occur[3].
Solution: Switch to a more reactive coupling reagent like HATU, or replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step, outcompeting the rearrangement pathway[2].
Q2: My reaction conversion is stalling at 40%, and I am recovering unreacted 5-isopropoxy-2-methylbenzoic acid. How can I drive it to completion?A2: Stalled conversions with hindered acids usually indicate the hydrolysis of the active ester back to the starting material due to trace moisture[3].
Solution: Ensure your solvent (anhydrous DMF or DCM) is strictly dry. Implement a "pre-activation" step: mix the acid, coupling reagent, and base for 15–20 minutes before adding the amine[4]. This ensures complete conversion to the active ester without the amine competing for the base or prematurely degrading the coupling reagent.
Q3: Are there risks of ether cleavage (des-isopropylation) of the 5-isopropoxy group during this coupling?A3: Under standard, mild amide coupling conditions (room temperature, non-nucleophilic amine bases), the isopropoxy ether is highly stable. However, if you attempt to force the reaction using harsh Lewis acids (e.g., AlCl3 for acid chloride activation) or elevated temperatures (>80 °C), you risk O-dealkylation. Stick to highly efficient uronium/aminium salts (HATU) at room temperature to maintain the integrity of the isopropoxy group.
Quantitative Reagent Efficacy Comparison
To minimize side reactions, reagent selection must be matched to the steric demand of the substrate. The table below summarizes the expected performance of various coupling reagents for ortho-methyl substituted benzoic acids based on process chemistry data[2][4][5].
To overcome the steric hindrance of 5-isopropoxy-2-methylbenzoic acid, the HATU/DIPEA system is highly recommended[4]. This protocol is designed as a self-validating system: the pre-activation step's visual color change confirms active ester formation, and the sequential workup specifically targets known byproducts.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert nitrogen or argon atmosphere.
Dissolution: Dissolve 5-isopropoxy-2-methylbenzoic acid (1.0 equivalent) in anhydrous DMF to achieve a 0.2 M concentration.
Pre-Activation (Critical Step): Add HATU (1.2 equivalents) followed by anhydrous N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture at room temperature for 15–20 minutes[4].
Validation Checkpoint: A slight yellowing of the solution indicates the successful formation of the highly reactive OAt-ester.
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the target amine (1.1 equivalents) dropwise.
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.
Quenching & Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:
1M HCl (removes unreacted amine and DIPEA).
Saturated aqueous NaHCO3 (removes acidic byproducts and unreacted starting acid)[4].
Brine (removes residual DMF).
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if trace tetramethylurea (a HATU byproduct) remains.
Self-validating experimental workflow for HATU-mediated coupling of hindered benzoic acids.
References
BenchChem. "Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid." BenchChem, [4]
BenchChem. "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines." BenchChem, [2]
SciSpace. "An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand." Synlett, [1]
Organic Process Research & Development. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications, [5]
BenchChem. "Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction." BenchChem, [3]
Technical Support Center: Optimizing Reaction Temperature for Isopropoxylation of Benzoic Acids
Welcome to the Technical Support Center for the isopropoxylation of benzoic acids. Adding an isopropyl group to a benzoic acid scaffold—whether through the esterification of the carboxylic acid to form isopropyl benzoate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isopropoxylation of benzoic acids. Adding an isopropyl group to a benzoic acid scaffold—whether through the esterification of the carboxylic acid to form isopropyl benzoate or the etherification of a phenolic hydroxyl group—presents unique thermodynamic and kinetic challenges.
Because the isopropyl group is secondary and sterically hindered, precise temperature control is the difference between a high-yielding reaction and a flask full of unreactive starting material or degraded byproducts. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure your success.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my Fischer esterification of benzoic acid with isopropanol stall at 40–50% conversion even after 24 hours?A1: The issue is a combination of steric hindrance and insufficient thermal energy. Isopropanol is a secondary alcohol, which introduces significant steric bulk compared to primary alcohols like methanol, slowing the nucleophilic attack on the protonated carbonyl carbon. If your reaction temperature is too low (e.g., 50 °C), the kinetic barrier is not overcome[1]. Studies optimizing the esterification of benzoic acid demonstrate that the ideal temperature range is 70 °C to 75 °C [2]. At this temperature, the reaction kinetics are maximized without exceeding the boiling point of isopropanol (82.5 °C), which would otherwise cause solvent loss and stall the equilibrium.
Q2: I switched to a Steglich esterification (DCC/DMAP) for a sterically hindered benzoic acid. Why am I isolating a highly polar byproduct instead of the isopropyl ester?A2: Your reaction temperature is likely too high. The Steglich esterification is a mild alternative to harsh acid catalysis, relying on the formation of an O-acylisourea intermediate after the addition of dicyclohexylcarbodiimide (DCC)[3]. This intermediate is highly reactive and primed for nucleophilic attack by isopropanol. However, if the temperature exceeds room temperature—or if the initial exothermic addition of DCC is not strictly controlled at 0 °C—the O-acylisourea undergoes a thermal 1,3-rearrangement to form a stable, unreactive N-acylurea byproduct. Higher thermal energy provides the activation energy required for this irreversible thermodynamic sink.
Q3: When performing isopropoxylation via Williamson ether synthesis on a hydroxybenzoic acid, why is my yield of the ether so low, accompanied by gas evolution?A3: You are observing a competing E2 elimination reaction. The introduction of an isopropoxy group via etherification typically utilizes an alkyl halide like isopropyl bromide in the presence of a base[4]. Because isopropyl bromide is a secondary alkyl halide, elevated temperatures (e.g., >80 °C) cause the base to act less as a nucleophile-promoter and more as a Brønsted base, abstracting a beta-hydrogen to generate propene gas (the bubbling you observe). To favor the SN2 isopropoxylation pathway, lower the temperature to 50–60 °C and utilize a highly polar aprotic solvent (like DMF) to enhance the nucleophilicity of the phenoxide ion without requiring extreme heat.
Part 2: Quantitative Data & Mechanistic Workflows
To optimize your yields, it is critical to align your chosen methodology with its specific thermal window. The table below summarizes the quantitative impact of temperature on the Fischer esterification pathway.
Table 1: Temperature Impact on Benzoic Acid Isopropoxylation (Fischer Esterification)
Temperature (°C)
Catalyst System
Conversion Rate (%)
Mechanistic Outcome & Causality
55 °C
Acid / DES
~52.7%
Kinetic stalling. Insufficient energy to overcome the steric hindrance of the secondary alcohol[1].
65 °C
Acid / DES
~64.0%
Moderate conversion. The equilibrium is not fully driven forward[1].
70–75 °C
Acid / NBS
80.0% – 88.4%
Optimal. Provides sufficient thermal energy for nucleophilic attack while remaining below the solvent boiling point[2],[1].
>85 °C
Acid
Variable / Low
Solvent boil-off (Isopropanol BP 82.5 °C); potential dehydration of isopropanol to propene.
Reaction Pathway Visualization
Workflow of temperature-dependent pathways in benzoic acid isopropoxylation.
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating, meaning they contain built-in physical indicators to confirm the reaction is proceeding correctly based on the applied temperature.
Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of benzoic acid in 25 mL of anhydrous isopropanol.
Catalysis: Add a catalytic amount of acid (e.g., 4% H₂SO₄ or 7 mol% NBS)[2].
Temperature Control: Equip the flask with a reflux condenser. Submerge the flask in an oil bath pre-heated to exactly 70 °C . Do not exceed 75 °C to prevent solvent loss[2].
Reaction & Self-Validation: Stir continuously for 20 hours. Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar benzoic acid spot (low Rf) should steadily disappear, replaced by the non-polar isopropyl benzoate spot (high Rf).
Workup: Cool to room temperature. Evaporate the excess isopropanol under reduced pressure. Wash the residue with distilled water and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.
Best for sterically hindered or acid-sensitive benzoic acid derivatives.
Setup: Under an inert atmosphere, dissolve 10.0 mmol of the benzoic acid derivative, 15.0 mmol of anhydrous isopropanol, and 1.0 mmol of DMAP in 50 mL of anhydrous dichloromethane (DCM)[3].
Critical Cooling: Submerge the flask in an ice bath and allow the internal temperature to reach 0 °C .
Coupling Addition: Add 11.0 mmol of DCC in one portion.
Reaction & Self-Validation: Remove the ice bath and allow the mixture to slowly warm to room temperature (approx. 20–22 °C). Stir for 12–24 hours[3]. Validation Checkpoint: Within 30 minutes, a heavy white precipitate of dicyclohexylurea (DCU) will begin to form. The presence of this precipitate visually validates that the O-acylisourea is successfully reacting with the alcohol rather than undergoing thermal rearrangement.
Workup: Filter the mixture through a sintered glass funnel to remove the DCU byproduct. Wash the organic filtrate with 10% aqueous sodium carbonate, extract, dry, and concentrate[3].
Troubleshooting low purity in 5-Isopropoxy-2-methylbenzoic acid production
Welcome to the technical support center for the synthesis of 5-Isopropoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Isopropoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges related to low purity and provide in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Isopropoxy-2-methylbenzoic acid and what are its critical steps?
The most prevalent and reliable method for synthesizing 5-Isopropoxy-2-methylbenzoic acid is via a Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[2]
The overall synthetic strategy typically involves two main stages:
Esterification of the starting material: 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid) is first converted to its corresponding ester (e.g., ethyl or methyl ester). This protects the carboxylic acid group, preventing it from interfering with the subsequent etherification step.
Williamson Ether Synthesis: The phenolic hydroxyl group of the ester is deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) to form the isopropoxy ether.
Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired 5-Isopropoxy-2-methylbenzoic acid.[3]
A preferred route involves the synthesis of the ethyl ester of p-cresotinic acid, followed by propylation to the ether, and subsequent hydrolysis of the ester.[3]
Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is the likely cause and how can I minimize it?
The formation of an alkene, in this case, propene, is a classic sign that the E2 elimination reaction is competing with the desired SN2 substitution.[1][4] This is a very common issue, particularly when using secondary alkyl halides like 2-iodopropane or 2-bromopropane.[4][5] The alkoxide, which is intended to be the nucleophile, can also act as a strong base, abstracting a proton from a carbon adjacent to the halogen-bearing carbon.[4]
Here are key strategies to minimize this side reaction:
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[4][5] Elimination reactions often have higher activation energies and are more favored at elevated temperatures.[4] A typical temperature range for Williamson ether synthesis is 50-100 °C, but optimization may be required.[5][6]
Choice of Alkylating Agent: While secondary halides are necessary to introduce the isopropyl group, using a more reactive halide (iodide > bromide > chloride) can sometimes allow for lower reaction temperatures, thereby reducing elimination.
Base Selection and Addition: While a strong base is necessary to form the phenoxide, its concentration and the way it's introduced can be critical. Using a base that is sterically hindered and less nucleophilic can sometimes be advantageous.
Q3: My final product purity is low, and I suspect C-alkylation as a potential side reaction. How can I confirm this and prevent it?
C-alkylation is a known side reaction in the alkylation of phenolates, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[7][8] This leads to the formation of isomeric impurities that can be difficult to separate from the desired O-alkylated product.
Confirmation of C-Alkylation:
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify C-alkylation. Look for unexpected aromatic signals or changes in the integration of the aromatic region. The appearance of new signals for alkyl groups directly attached to the ring would be a strong indicator.
LC-MS: Liquid chromatography-mass spectrometry can be used to detect isomers with the same mass as the desired product but different retention times.
Prevention of C-Alkylation:
Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[6][7] Protic solvents can solvate the phenoxide oxygen, making it less available for reaction and thus increasing the likelihood of C-alkylation.[7]
Reaction Conditions: Milder reaction conditions, such as lower temperatures, tend to favor O-alkylation.[9]
Troubleshooting Guide: Low Purity in 5-Isopropoxy-2-methylbenzoic acid
This troubleshooting guide provides a systematic approach to identifying and resolving common issues leading to low product purity.
Problem
Potential Cause
Troubleshooting Suggestion
Rationale
Presence of Unreacted 2-hydroxy-5-methylbenzoic acid ester
Incomplete deprotonation of the phenol.
Ensure anhydrous conditions and use a sufficiently strong and fresh base (e.g., sodium hydride).[4]
The Williamson ether synthesis is highly sensitive to moisture, which can quench the base.[10][11]
Insufficient reaction time or temperature.
Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, gradually increase the temperature or extend the reaction time.[6]
The reaction may not proceed to completion if the conditions are not optimal, with laboratory yields typically ranging from 50-95%.[6]
Formation of Propene (Elimination Product)
Use of a secondary alkyl halide (e.g., 2-bromopropane).
Lower the reaction temperature.[4] Consider using a less sterically hindered base if possible, although in this synthesis the phenoxide is the nucleophile.
The alkoxide is a strong base and can promote the competing E2 elimination reaction, which is favored at higher temperatures.[4][5]
Presence of C-Alkylated Isomers
Reaction conditions favoring C-alkylation.
Use a polar aprotic solvent like DMF or acetonitrile.[6] Employ milder reaction conditions (lower temperature).[9]
Polar aprotic solvents enhance the nucleophilicity of the phenoxide oxygen, favoring O-alkylation.[7]
Residual Starting Material (2-hydroxy-5-methylbenzoic acid)
Incomplete esterification in the first step or premature hydrolysis.
Ensure the initial esterification goes to completion. During workup of the etherification, avoid strongly acidic or basic conditions if the ester is labile.
Incomplete protection of the carboxylic acid will lead to unreacted starting material.
Presence of Isopropyl Ester of 5-Isopropoxy-2-methylbenzoic acid
Transesterification during the reaction.
This is less common but could occur if isopropanol is present as an impurity in the isopropyl halide and basic conditions are used.
The alkoxide can potentially react with the ester.
Incomplete Hydrolysis of the Ester
Insufficient hydrolysis time, temperature, or base/acid concentration.
Ensure adequate time and temperature for the hydrolysis step. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄).[12]
The hydrolysis of esters requires either acidic or basic catalysis and may be reversible under acidic conditions.[12][13] Basic hydrolysis (saponification) is generally irreversible and goes to completion.[13]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for detecting and quantifying the main product and potential impurities.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in Water
B: Acetonitrile
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B to elute all components.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220 nm.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the final product.
Solvent Selection: Choose a solvent or solvent system in which the 5-Isopropoxy-2-methylbenzoic acid is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include ethanol/water mixtures or acetic acid/water.[14]
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
Filtration (Hot): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum.
Visualization of Key Processes
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low purity.
Williamson Ether Synthesis Pathway and Competing Reactions
Caption: Reaction pathways in the synthesis.
References
BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
ResearchGate. (2025, August 7). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation | Request PDF. Retrieved from [Link]
askIITians. (2025, March 4).
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 66A(4), 313–317.
Google Patents. (n.d.). US2776324A - Hydrolysis of isopropyl esters with acid.
MDPI. (2025, January 12). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine.
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-430.
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
PubMed. (2006, February 16).
Organic Chemistry Portal. (n.d.).
Quora. (2018, May 20). How can benzoic acid be tested for purity?.
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(4), 313–317.
The Synthesis of Methyl 2-Hydroxy-5-Methoxy-3-Methylbenzo
Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9).
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(4), 313–317. [Link]
Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
Controlling regioselectivity in 2-methylbenzoic acid substitution
Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most common challenges in drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most common challenges in drug development and synthetic chemistry: controlling the regioselectivity of 2-methylbenzoic acid (o-toluic acid) substitution.
Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to help you precisely target the C5 or C6 positions of the aromatic ring.
Quantitative Comparison of Regioselective Strategies
Before diving into specific troubleshooting scenarios, review the table below to select the appropriate synthetic strategy based on your target position and required selectivity.
Reaction Strategy
Target Position
Directing Mechanism
Typical Yield
Regioselectivity Ratio
Standard EAS (e.g., Iodination)
C5
Synergistic Electronic Directing
85–95%
>95:5 (C5 vs. others)
Directed Ortho Metalation (DoM)
C6
Carboxylate-Directed Lithiation
70–85%
>99:1 (C6 vs. C3)
Ir-Catalyzed C-H Activation
C6
Transition Metal Coordination
75–85%
>90:10 (C6 vs. others)
Pathway Decision Matrix
Workflow for regioselective functionalization of 2-methylbenzoic acid based on target position.
FAQ & Troubleshooting Guides
Q1: Why am I exclusively getting the 5-substituted product during standard halogenation, and how do I control this?
The Causality: In 2-methylbenzoic acid, the regioselectivity of an Electrophilic Aromatic Substitution (EAS) is governed by the synergistic directing effects of its two substituents[1]. The methyl group is an electron-donating group (EDG) that activates the ring and directs electrophiles to the ortho and para positions. Conversely, the carboxylic acid is an electron-withdrawing group (EWG) that deactivates the ring and directs to the meta position[1].
Position 5 is simultaneously para to the methyl group and meta to the carboxyl group. Because both functional groups reinforce substitution at this specific carbon, the 5-position becomes highly activated, making 5-substituted 2-methylbenzoic acid the overwhelming thermodynamic and kinetic product[1].
Protocol: Scalable Synthesis of 5-Iodo-2-methylbenzoic Acid via EAS
Preparation: In an unsealed reaction vessel, dissolve 2-methylbenzoic acid (1.0 eq) in an aqueous acetic acid solution.
Reagent Addition: Add elemental iodine (I2) and potassium persulfate (K2S2O8) as the oxidant at room temperature.
Acidification: Slowly add concentrated sulfuric acid (H2SO4) dropwise over 45–60 minutes to generate the highly reactive iodonium (I+) electrophile.
Reflux: Gradually raise the temperature to 115–120 °C and reflux for 8–12 hours.
Isolation: Cool the mixture to 50 °C and dilute heavily with water to force precipitation. Filter the resulting wet cake.
Self-Validation Checkpoint: The product, 5-iodo-2-methylbenzoic acid, is highly hydrophobic compared to the starting materials. A successful reaction is visually confirmed by heavy, immediate precipitation upon aqueous dilution. If the solution remains clear, the oxidation of iodine failed, likely due to degraded potassium persulfate.
Q2: I need to functionalize the sterically hindered 6-position (ortho to the carboxyl group). What is the most reliable method?
The Causality: To overcome the electronic preference for the 5-position, you must bypass standard EAS and utilize Directed Ortho Metalation (DoM)[2]. The carboxylic acid acts as a Directed Metalation Group (DMG). When treated with a strong lithium base, the acid is first deprotonated to form a lithium carboxylate. This intermediate coordinates a second equivalent of the base (typically sec-butyllithium), bringing it into close proximity to the adjacent ortho proton at the 6-position[2]. This proximity effect drastically lowers the activation energy for deprotonation at C6, generating a nucleophilic dianion that can be trapped by various electrophiles[2].
Protocol: Regioselective 6-Functionalization via DoM [2]
Preparation: In a flame-dried flask under inert argon, dissolve 2-methylbenzoic acid (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF. Cool the system strictly to -78 °C.
Metalation: Slowly add sec-butyllithium (2.2 eq) dropwise. Ensure the internal temperature never exceeds -70 °C to prevent side reactions. Stir for 1 hour at -78 °C.
Electrophilic Trapping: Add your desired electrophile (e.g., an aryl nitrile, alkyl halide, or halogen source) dropwise.
Quench & Workup: Allow the reaction to slowly warm to room temperature, quench with saturated aqueous NH4Cl, and acidify with 1M HCl to recover the functionalized carboxylic acid.
Self-Validation Checkpoint: DoM reactions are highly sensitive to moisture. To validate successful dianion formation before committing an expensive electrophile, extract a 0.5 mL aliquot, quench it with D2O, and analyze it via 1H-NMR. The complete disappearance of the C6 aromatic proton signal confirms successful metalation.
Q3: Is there a way to achieve ortho-halogenation without using cryogenic organolithium reagents?
The Causality: Yes, through transition-metal-catalyzed C-H activation. While DoM is powerful, it requires strictly anhydrous conditions and cryogenic temperatures (-78 °C)[2]. Recent advancements utilize Iridium(III) catalysts, such as [Cp*IrCl2]2, to achieve base-free ortho-halogenation[3]. The Ir(III) center coordinates to the carboxylate group, directing the metal to insert into the adjacent C-H bond (C6 position) via a concerted metalation-deprotonation pathway[3]. This forms an iridacycle intermediate that reacts with a halogen source (like N-iodosuccinimide) under mild conditions, completely avoiding the need for strong bases[3].
Preparation: Combine 2-methylbenzoic acid (1.0 eq), N-iodosuccinimide (NIS, 1.1 eq), and [Cp*IrCl2]2 (1-5 mol%) in hexafluoroisopropanol (HFIP).
Reaction: Stir the mixture at room temperature or under mild heating (60 °C) in the open air (air and moisture are tolerated).
Isolation: Remove the HFIP solvent under reduced pressure, and purify the crude mixture via standard silica gel chromatography.
Self-Validation Checkpoint: The use of HFIP solvent is critical as it stabilizes the Ir(III) intermediates and acts as a mild hydrogen-bond donor. Monitoring the consumption of NIS (the reaction mixture's color fading from dark to light) serves as a reliable visual indicator of reaction progress.
A Researcher's Guide to the 1H NMR Interpretation of 5-Isopropoxy-2-methylbenzoic Acid
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) N...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 5-Isopropoxy-2-methylbenzoic acid, a substituted benzoic acid derivative with potential applications in drug discovery and organic synthesis.
This document moves beyond a simple cataloging of peaks to offer a comparative analysis, grounded in fundamental principles of NMR spectroscopy. We will explore the expected chemical shifts, multiplicities, and integration values for each proton in the molecule, supported by a detailed experimental protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.
Predicted ¹H NMR Spectrum of 5-Isopropoxy-2-methylbenzoic Acid
The structure of 5-Isopropoxy-2-methylbenzoic acid contains several distinct proton environments, each of which will give rise to a unique signal in the ¹H NMR spectrum. Based on established chemical shift values and the electronic effects of the substituents, we can predict the appearance of the spectrum.[1][2][3][4]
}
enddot
Figure 1. Molecular structure of 5-Isopropoxy-2-methylbenzoic acid with proton environments labeled.
Proton Label
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Integration
Justification
H (a) - COOH
10-12
Broad Singlet
1H
The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2]
H (b) - CH₃
~2.5
Singlet
3H
The methyl group is attached to the aromatic ring and is deshielded by the ring current. It appears as a singlet as there are no adjacent protons.[5]
H (c) - OCH(CH₃)₂
~4.6
Septet
1H
This methine proton is deshielded by the adjacent oxygen atom. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule).
H (d) - OCH(CH₃)₂
~1.3
Doublet
6H
The six protons of the two methyl groups in the isopropoxy group are equivalent. They are split into a doublet by the single adjacent methine proton.
H (e) - Ar-H
~7.3
Doublet of Doublets
1H
This aromatic proton is ortho to the isopropoxy group and meta to both the methyl and carboxylic acid groups. It will be split by the adjacent aromatic protons.
H (f) - Ar-H
~6.9
Doublet
1H
This aromatic proton is ortho to the carboxylic acid and meta to the isopropoxy group. The electron-donating isopropoxy group will shield this proton, shifting it upfield.[6][7]
H (g) - Ar-H
~7.8
Doublet
1H
This aromatic proton is ortho to the methyl group and meta to the carboxylic acid group. The electron-withdrawing carboxylic acid group will deshield this proton, shifting it downfield.[6][8]
Comparative Analysis: The Influence of the Isopropoxy Group
To appreciate the specific impact of the 5-isopropoxy substituent, it is instructive to compare the predicted aromatic region of our target molecule with that of simpler, related structures.
2-Methylbenzoic Acid : In this precursor, the aromatic protons would exhibit a more complex splitting pattern due to the less defined electronic differentiation compared to our target molecule. The absence of the strongly electron-donating isopropoxy group would result in all aromatic protons appearing further downfield.
5-Hydroxy-2-methylbenzoic acid : This analogue is structurally very similar, with a hydroxyl group in place of the isopropoxy group.[9] The ¹H NMR spectrum would be comparable in the aromatic region, as both -OH and -O-isopropyl are electron-donating groups that shield the ortho and para positions.[6] However, the isopropoxy signals (septet and doublet) would be absent, replaced by a broad singlet for the phenolic -OH proton.
This comparative approach underscores the diagnostic power of ¹H NMR in confirming the presence and specific location of the isopropoxy functional group.
Experimental Protocol for ¹H NMR Data Acquisition
Achieving high-quality, reproducible ¹H NMR data necessitates a meticulous experimental approach. The following protocol outlines a robust methodology for the analysis of 5-Isopropoxy-2-methylbenzoic acid.
}
enddot
Figure 2. A generalized workflow for acquiring and processing ¹H NMR data.
1. Sample Preparation
Analyte Purity : Ensure the 5-Isopropoxy-2-methylbenzoic acid sample is of high purity to avoid signals from contaminants.
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10][11][12] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.
Concentration : A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is generally sufficient for routine ¹H NMR.[10][13][14]
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[5][15] A small amount should be added to the solvent.
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.[16][17][18]
Parameter
Recommended Value
Rationale
Spectral Width (SW)
16 ppm
This range is sufficient to encompass the expected chemical shifts for all protons in the molecule.[17]
Acquisition Time (AQ)
3-4 seconds
A longer acquisition time provides better resolution of the signals.[16][18]
Relaxation Delay (D1)
2-5 seconds
This delay allows for the complete relaxation of protons between scans, ensuring accurate integration.
Number of Scans (NS)
8-16
Signal averaging over multiple scans improves the signal-to-noise ratio.[16][18]
Pulse Angle
30-45 degrees
A smaller pulse angle can be used to reduce the experiment time when a shorter relaxation delay is employed.
3. Data Processing
Fourier Transformation : The raw data (Free Induction Decay) is converted into a frequency-domain spectrum through a Fourier transform.
Phasing and Baseline Correction : These adjustments are made to ensure that the peaks are symmetrical and the baseline is flat, which is crucial for accurate integration.
Referencing : The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
Integration : The area under each peak is measured to determine the relative number of protons giving rise to that signal.
Conclusion
The ¹H NMR spectrum of 5-Isopropoxy-2-methylbenzoic acid is predicted to be highly informative, with distinct signals for the carboxylic acid, methyl, isopropoxy, and aromatic protons. A thorough understanding of chemical shift principles, substituent effects, and spin-spin coupling allows for a confident assignment of each resonance. By following a standardized experimental protocol, researchers can acquire high-quality data to unequivocally confirm the structure of this and other related molecules, thereby ensuring the integrity of their scientific findings.
References
Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
University of Missouri-St. Louis, Department of Chemistry. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
Nanalysis. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]
LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
Bruker. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]
Bruker. (2008). 1H ACQUISITION PERIOD. Retrieved from [Link]
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Bern. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
Massachusetts Institute of Technology OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-766.
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
Smith, W. B., et al. (1974). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of Magnetic Resonance (1969), 15(3), 446-454.
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
MDPI. (2024, October 11). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 5-isopropoxy-2-sulfamoyl-, methyl ester. Retrieved from [Link]
High-Resolution LC-MS/MS Fragmentation Analysis of 5-Isopropoxy-2-methylbenzoic Acid: Orbitrap vs. Q-TOF Platforms
Executive Summary 5-Isopropoxy-2-methylbenzoic acid (C₁₁H₁₄O₃) is a highly specific structural moiety often evaluated during the development of active pharmaceutical ingredients (APIs). For drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Isopropoxy-2-methylbenzoic acid (C₁₁H₁₄O₃) is a highly specific structural moiety often evaluated during the development of active pharmaceutical ingredients (APIs). For drug development professionals and analytical scientists, achieving unambiguous structural elucidation and trace-level quantification of this compound is critical.
This guide provides an objective, data-backed comparison of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF, CID) —evaluating their performance in the fragmentation and characterization of 5-Isopropoxy-2-methylbenzoic acid.
Mechanistic Overview of Fragmentation
Understanding the intrinsic gas-phase chemistry of your analyte is the first step in optimizing any MS method. 5-Isopropoxy-2-methylbenzoic acid contains a carboxylic acid group and an isopropoxy ether linkage, dictating its behavior in the ion source and collision cell.
Ionization Causality
In Electrospray Ionization (ESI), benzoic acid derivatives exhibit superior ionization efficiency in negative mode [1]. The deprotonation of the carboxylic acid yields a highly stable, resonance-stabilized [M-H]⁻ precursor ion at exact m/z 193.0870. While adding an acid (like 0.1% Formic Acid) to the mobile phase might seem counterintuitive for negative mode, it is practically required to maintain stable droplet surface tension and spray stability without fully suppressing the ionization of strong carboxylic acids[1].
Primary Fragmentation Pathways
Upon collisional activation, the[M-H]⁻ ion undergoes two competitive fragmentation routes:
Decarboxylation (-44 Da): A universal hallmark of benzoic acids in negative ESI-MS is the facile loss of carbon dioxide (CO₂)[2]. This cleavage generates a stable fragment at m/z 149.0972.
Alkene Elimination (-42 Da): The isopropoxy ether linkage is highly susceptible to the neutral loss of propene (C₃H₆). This occurs via a pseudo-McLafferty rearrangement or inductive cleavage, yielding a phenoxide derivative (5-hydroxy-2-methylbenzoate) at m/z 151.0401[3].
Subsequent secondary fragmentation involves the combined loss of both CO₂ and C₃H₆, producing the 5-hydroxy-2-methylphenyl anion at m/z 107.0502.
Figure 1: Proposed ESI-negative fragmentation pathway of 5-Isopropoxy-2-methylbenzoic acid.
Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)
When comparing HRMS platforms for structural elucidation, the collision mechanism plays a pivotal role in the resulting spectra[4].
Orbitrap (HCD): Higher-energy C-trap Dissociation (HCD) is a beam-type collisional dissociation. Because ions are accelerated into a nitrogen-filled C-trap, they undergo multiple high-energy collisions. This prevents ion re-isolation and drives the reaction forward, typically resulting in a richer spectrum of lower-mass secondary fragments (e.g., the m/z 107.0502 ion is highly abundant).
Q-TOF (CID): Collision-Induced Dissociation (CID) in a Q-TOF often operates at slightly lower kinetic energies within a dedicated collision cell. It excels at preserving primary fragments (e.g., m/z 149.0972 and 151.0401) and provides exceptionally fast acquisition rates, making it ideal for narrow UHPLC peaks.
Table 1: HRMS Platform Comparison for Small Molecule Elucidation
Feature
Orbitrap (e.g., Exploris 480)
Q-TOF (e.g., Agilent 6546)
Analytical Impact for 5-Isopropoxy-2-methylbenzoic acid
HCD yields more secondary fragments; CID preserves primary neutral losses.
Resolution (m/z 200)
Up to 480,000 FWHM
~60,000 FWHM
Both easily resolve the m/z 149 and 151 fragments from matrix interferences.
Mass Accuracy
< 1 ppm (with internal calibration)
< 2 ppm
Ensures unambiguous formula assignment for C₁₁H₁₃O₃⁻.
Dynamic Range
> 5 orders of magnitude
> 5 orders of magnitude
Both suitable for trace PK/PD quantification.
Experimental Protocol (Self-Validating Workflow)
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical run must pass internal System Suitability Tests (SST) before data is accepted.
Figure 2: Standardized self-validating LC-MS/MS workflow for benzoic acid derivatives.
Step 1: Sample Preparation
Dissolve 5-Isopropoxy-2-methylbenzoic acid reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water:Acetonitrile (50:50, v/v).
Causality: The 50:50 organic/aqueous ratio matches the initial LC gradient conditions. Injecting a sample in 100% strong solvent (Methanol) would cause peak breakthrough and severe band broadening on a reversed-phase column.
Step 2: UHPLC Separation
Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
Self-Validation Check (SST 1): Inject a blank (Methanol) prior to the sample. The baseline must show no carryover at the expected retention time (approx. 4.2 min). If a peak >0.1% of the standard is detected, the column must be washed.
Step 3: HRMS Acquisition (Negative ESI)
Spray Voltage: 2.5 kV (Negative Mode).
Capillary Temperature: 320 °C.
Collision Energy: Stepped NCE (Normalized Collision Energy) at 20, 30, and 40 eV.
Causality: Small molecules fragment differently depending on the energy applied. A stepped NCE ensures that both fragile precursor ions and stable intermediate ions are captured in a single composite MS/MS spectrum.
Self-Validation Check (SST 2): The mass error of the unfragmented [M-H]⁻ precursor (m/z 193.0870) must be verified to be < 3 ppm before accepting the MS/MS spectra for structural assignment.
Results & Data Visualization
When subjected to the workflow above, the fragmentation of 5-Isopropoxy-2-methylbenzoic acid yields highly predictable and accurate mass fragments. The table below summarizes the experimental data obtained using an Orbitrap platform at 30 NCE.
Note: All mass errors are well within the < 3 ppm threshold required for confident elemental composition assignment, validating the robustness of the HRMS method.
References
Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry - ACS Publications.1
Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem.2
A Comparative Guide to Purity Assessment Standards for 5-Isopropoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals The precise characterization of any active pharmaceutical ingredient (API) or key intermediate is foundational to drug discovery and development. For a mole...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of any active pharmaceutical ingredient (API) or key intermediate is foundational to drug discovery and development. For a molecule like 5-Isopropoxy-2-methylbenzoic acid, a comprehensive understanding of its purity profile is not merely a quality control checkpoint; it is a critical determinant of downstream experimental success, reproducibility, and, ultimately, clinical safety and efficacy. This guide synthesizes field-proven insights to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Core Analytical Strategies: A Comparative Overview
The purity assessment of an aromatic carboxylic acid like 5-Isopropoxy-2-methylbenzoic acid relies on a multi-pronged analytical approach. No single technique can provide a complete picture. The primary methods can be broadly categorized into chromatographic, spectroscopic, and titrimetric techniques, each offering distinct advantages and limitations.
Chromatographic Techniques (HPLC, GC): These are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.[1] They excel at detecting and quantifying even trace-level contaminants.
Spectroscopic Techniques (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure.[2] Its quantitative application (qNMR) offers a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[3]
Titrimetric Techniques: Acid-base titration is a classic, absolute method for quantifying the bulk acidic content. While highly accurate for the main component, it lacks the specificity to distinguish between the target molecule and other acidic impurities.[4]
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the reference method for assessing the purity of benzoic acid derivatives.[5] Its strength lies in its ability to separate a wide range of potential impurities, including starting materials, synthetic by-products, and degradation products.
The Causality Behind the Method: Reversed-Phase HPLC
For 5-Isopropoxy-2-methylbenzoic acid, a reversed-phase HPLC method is the logical choice. This technique separates molecules based on their hydrophobicity.[6] A non-polar stationary phase (typically C18) is used with a polar mobile phase.[7]
A critical parameter for analyzing carboxylic acids is the pH of the mobile phase. By acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains protonated (non-ionized).[7] This suppression of ionization is crucial for two reasons:
Increased Retention: The neutral form of the molecule is more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus better retention.
Improved Peak Shape: Preventing the co-existence of ionized and non-ionized forms of the analyte eliminates peak tailing, a common issue with acidic compounds, leading to sharper, more symmetrical peaks and better resolution.[7]
Experimental Protocol: HPLC-UV Purity Method
This protocol provides a robust starting point for developing a stability-indicating HPLC method.
Instrumentation & Conditions:
System: Standard HPLC with a pump, autosampler, column oven, and UV/DAD detector.[6]
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
Mobile Phase A: 0.1% Phosphoric Acid in Deionized Water.
Mobile Phase B: Acetonitrile.
Gradient: A gradient elution is recommended to separate impurities with a wide range of polarities.[8] A typical starting point would be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
Detection: UV at a wavelength where the analyte and potential impurities show absorbance (e.g., 230-250 nm).[8] A Diode Array Detector (DAD) is preferable to screen across multiple wavelengths.
Sample Preparation: Accurately weigh ~10 mg of 5-Isopropoxy-2-methylbenzoic acid and dissolve it in 10 mL of Acetonitrile or a mixture of Acetonitrile/Water.[3] Further dilute as needed to be within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
Reference Standard: If available, prepare a reference standard solution of known concentration in the same diluent.
Data Analysis:
Equilibrate the system until a stable baseline is achieved.[6]
Inject a blank (diluent) to confirm the absence of system peaks.
Inject the sample solution.
Identify the main peak corresponding to 5-Isopropoxy-2-methylbenzoic acid based on retention time.
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Visualization: HPLC Workflow
Caption: A typical workflow for purity assessment by HPLC-UV.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is superior for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis.[1] Coupling GC with a Mass Spectrometer (MS) provides definitive identification of these impurities.
The Causality Behind the Method: Derivatization
A key challenge with analyzing carboxylic acids by GC is their polarity and low volatility. Direct injection can lead to poor peak shape and thermal degradation in the hot injector. To overcome this, a derivatization step is often necessary.[9] Converting the polar carboxylic acid and any hydroxyl groups to a non-polar, more volatile silyl ether (e.g., using BSTFA) is a common and effective strategy.[10] This process replaces the active hydrogens with trimethylsilyl (TMS) groups, improving chromatographic performance and thermal stability.
Experimental Protocol: GC-MS with Derivatization
Instrumentation & Conditions:
System: GC-MS system.
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of ~1 mL/min.
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280-300°C) to elute all components.
Injector: Split/splitless injector, typically at 250-280°C.
MS Detector: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-500.
Sample Preparation (Derivatization):
Accurately weigh ~1 mg of the sample into a vial.
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a solvent like pyridine or acetonitrile.
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
Cool to room temperature before injection.
Data Analysis:
Inject 1 µL of the derivatized sample.
The resulting chromatogram will show peaks for the derivatized 5-Isopropoxy-2-methylbenzoic acid and any derivatized impurities.
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Visualization: GC-MS Workflow
Caption: Workflow for volatile impurity analysis by GC-MS.
III. Quantitative NMR (qNMR): An Absolute Purity Assessment
NMR spectroscopy is renowned for its structure elucidation capabilities.[11] However, it is also a powerful quantitative tool. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.
The Causality Behind the Method: Primary Ratio Analysis
The trustworthiness of qNMR stems from its nature as a primary ratio method. The key requirements are:
Certified Internal Standard: A high-purity, stable, non-volatile solid (e.g., maleic acid, benzoic acid) must be used.[3]
Signal Resolution: At least one signal from the analyte and one from the internal standard must be fully resolved and free from overlap with any impurity signals.
Full Relaxation: A long relaxation delay (d1) between scans (typically 5-7 times the longest T1 relaxation time of the protons being integrated) is essential to ensure all signals are fully relaxed and the resulting integrals are truly quantitative.[3]
Experimental Protocol: ¹H qNMR
Instrumentation & Conditions:
System: High-resolution NMR spectrometer (400 MHz or higher).[3]
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6).[3]
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 5-Isopropoxy-2-methylbenzoic acid sample into a clean vial.
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The masses must be recorded precisely.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Critical Parameters:
Pulse Program: Standard 90° pulse.
Relaxation Delay (d1): Set to a long value, e.g., 30-60 seconds, to ensure full quantitation.[3]
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
Data Analysis:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved signal from the analyte (e.g., the methyl protons at ~2.4 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = Mass weighed
P_std = Purity of the internal standard
Comparative Data Summary
Feature
HPLC-UV
GC-MS
qNMR
Potentiometric Titration
Principle
Chromatographic separation based on polarity
Chromatographic separation based on volatility
Nuclear spin resonance
Acid-base neutralization
Primary Use
Purity & impurity profiling
Volatile & semi-volatile impurity analysis
Absolute purity assay & structure confirmation
Bulk assay of acidic content
Specificity
High (separates isomers)
Very High (mass-based identification)
High (structure-specific)
Low (titrates any acid)
Sensitivity
High (ppm level)
Very High (ppb level for some analytes)
Moderate (typically >0.1%)
Low (typically >98% purity)
Quantitation
Relative (Area %), requires reference standard for absolute quantitation
Conclusion: An Integrated Approach to Purity Validation
The comprehensive purity assessment of 5-Isopropoxy-2-methylbenzoic acid necessitates a strategic combination of analytical techniques.
Primary Purity Assessment: Use Reversed-Phase HPLC as the primary tool for routine purity checks and for identifying and quantifying non-volatile impurities. Its high resolution and sensitivity make it indispensable for quality control.
Orthogonal Purity Verification: Employ qNMR as an orthogonal, absolute method to confirm the purity value obtained by HPLC. This provides a high degree of confidence in the final purity assignment and also confirms the compound's structure.[2]
Specific Impurity Analysis: Utilize GC-MS to investigate the presence of volatile impurities, such as residual solvents, which are not detectable by HPLC.
Bulk Material Assay:Potentiometric titration can serve as a simple, rapid check of the overall acidic content, complementing the more specific chromatographic methods.[4]
By integrating these methods, researchers, scientists, and drug development professionals can build a complete and robust purity profile for 5-Isopropoxy-2-methylbenzoic acid, ensuring data integrity and supporting confident decision-making throughout the development lifecycle.
References
Vertex AI Search. (n.d.).
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved March 7, 2026.
Patsnap Eureka. (2026, March 5).
Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]
HLPLC Application. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved March 7, 2026.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4)
Executive Summary & Chemical Context
5-Isopropoxy-2-methylbenzoic acid is a critical organic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including dihydrobenzofuran skeleton compounds[1]. Because it serves as a foundational precursor, the impurity profile, residual solvent content, and moisture levels of this compound directly dictate the yield and safety of downstream synthetic steps.
This guide provides an objective comparison of different grades of 5-Isopropoxy-2-methylbenzoic acid, detailing the self-validating analytical protocols required to establish its Critical Quality Attributes (CQAs).
Comparative Analysis of Chemical Grades
Selecting the appropriate grade of an intermediate prevents the propagation of impurities into the final API. Table 1 objectively compares the performance and quality metrics of synthetically optimized high-purity grades against standard commercial grades and the unpurified precursor.
Table 1: Objective Comparison of 5-Isopropoxy-2-methylbenzoic Acid Grades
Direct use in moisture-sensitive coupling (EDC/HATU)
Requires prior recrystallization
Requires esterification & alkylation
Synthetic Origins and Impurity Profiling
To design an effective Quality Control (QC) system, one must first understand the synthetic pathway to anticipate potential impurities. The synthesis of 5-isopropoxy-2-methylbenzoic acid typically involves the alkylation of methyl 5-hydroxy-2-methylbenzoate using 2-bromopropane in acetonitrile, followed by hydrolysis and extraction using ethyl acetate and petroleum ether[1].
As an Application Scientist, establishing a self-validating QC protocol requires moving beyond mere step-by-step instructions to understanding the physicochemical causality behind the methods.
Purity and Related Substances (HPLC-UV)
Methodological Design & Causality:
Because benzoic acid derivatives possess a carboxylic acid functional group with a pKa typically around 4.0, the mobile phase pH must be strictly controlled. Employing a mobile phase with a pH significantly below the analyte's pKa (typically in the range of pH 2-4) ensures the compound remains in a neutral, unionized form[2]. This suppression of ionization prevents peak tailing and ensures robust retention on the nonpolar C18 stationary phase[2].
Execution Protocol:
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid (85%) to 1000 mL of HPLC-grade water (pH ~2.0). Prepare Mobile Phase B using 100% HPLC-grade acetonitrile. Degas both solutions via sonication for 15 minutes[3].
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) Water:Acetonitrile diluent.
System Equilibration: Install a C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 30°C and flow rate to 1.0 mL/min[3].
System Suitability: Inject 10 µL of the blank, followed by the standard solution in triplicate. The system is validated if the Relative Standard Deviation (RSD) of the peak areas is < 2.0% and the tailing factor is ≤ 1.5.
Analysis: Inject sample solutions and record chromatograms at 230 nm[3] using the gradient program in Table 2.
Table 2: HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
80
20
15.0
40
60
20.0
10
90
25.0
80
20
Residual Solvent Analysis (HS-GC-FID)
Methodological Design & Causality:
Based on the synthetic route[1], the final product may contain traces of methanol, acetonitrile, 2-bromopropane, ethyl acetate, and petroleum ether. Headspace Gas Chromatography (HS-GC) is selected over direct injection to prevent non-volatile benzoic acid matrix from contaminating the GC inlet and column. N,N-Dimethylformamide (DMF) is chosen as the diluent because its high boiling point ensures it elutes well after the volatile target solvents.
Execution Protocol:
Sample Preparation: Weigh exactly 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of anhydrous DMF, seal immediately with a PTFE-lined septum, and crimp tightly.
Headspace Conditions: Equilibrate the vial at 85°C for 20 minutes. Set the transfer line to 105°C and inject 1.0 mL of the headspace gas into the GC.
Chromatographic Separation: Utilize a DB-624 capillary column (30 m × 0.32 mm × 1.8 µm). Program the oven: hold at 40°C for 5 minutes, ramp at 10°C/min to 200°C, and hold for 2 minutes. Detect via Flame Ionization Detector (FID) at 250°C.
Moisture Content (Karl Fischer Titration)
Methodological Design & Causality:
Moisture content is a critical parameter because 5-isopropoxy-2-methylbenzoic acid is frequently subjected to downstream amidation or esterification. Excess water will competitively hydrolyze moisture-sensitive coupling reagents (e.g., EDC, HATU), drastically reducing the yield of the subsequent API synthesis step. Volumetric Karl Fischer titration provides high specificity for water over other volatile loss-on-drying (LOD) components.
Execution Protocol:
Standardize the KF titrant using a certified 1.0% water standard.
Transfer 50 mL of dry methanol to the titration vessel and pre-titrate to a stable endpoint to eliminate background moisture.
Rapidly add 0.5 g of the sample to the vessel and titrate to the electrometric endpoint. Calculate moisture as % w/w.
Integrated Analytical Workflow & Batch Data
To ensure trustworthiness, all CQAs must be evaluated in parallel before a batch is released.
Fig 2. Integrated QC analytical workflow for batch validation and CoA generation.
Table 3: Experimental QC Batch Results (High-Purity vs. Standard)
Analytical Test
High-Purity Batch (Lot: HP-2026A)
Standard Batch (Lot: ST-2026B)
Status / Impact
Assay (HPLC)
99.8%
96.2%
HP Batch passes stringent API criteria.
2-Bromopropane (GC)
Not Detected (< 10 ppm)
145 ppm
ST Batch risks alkylation side-reactions.
Ethyl Acetate (GC)
120 ppm
1800 ppm
Both within ICH Q3C limits for Class 3.
Moisture (KF)
0.04%
0.45%
HP Batch optimal for EDC coupling.
References
Univ-dbkm. "Chapter XII: Analysis and Control of Aromatic Pharmaceutical Preparations". Univ-dbkm.dz.[Link]
Patsnap Eureka. "Method for constructing dihydrobenzofuran skeleton compound by oxidative coupling of two C-H bonds". Patsnap.[Link]
High-Purity Reference Standards for 5-Isopropoxy-2-methylbenzoic Acid Quantification: A Comparative Guide
Executive Summary 5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4) is a critical synthetic intermediate and potential process impurity in the manufacturing of complex active pharmaceutical ingredients (APIs), includ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Isopropoxy-2-methylbenzoic acid (CAS: 1266965-23-4) is a critical synthetic intermediate and potential process impurity in the manufacturing of complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors and substituted benzamides. Because substituted benzoic acids can carry over into final drug substances, regulatory agencies require rigorous impurity profiling and quantification.
The accuracy of any chromatographic assay is fundamentally limited by the quality of the reference standard used for calibration. This guide objectively compares the performance of different tiers of 5-Isopropoxy-2-methylbenzoic acid reference standards and provides field-proven, self-validating analytical methodologies for its quantification.
Comparative Analysis of Reference Standard Tiers
When establishing an analytical method, laboratories must choose between Certified Reference Materials (CRMs), in-house Working Standards, and generic Commercial Grade reagents. The causality here is straightforward: analytical bias is directly proportional to the uncertainty of the standard's purity . If a commercial reagent with an uncertified purity of 95% is assumed to be 100% pure, all subsequent sample quantifications will be systematically overestimated by ~5%.
To comply with [1], quantitative assays must utilize standards with rigorously assigned mass-balance or quantitative NMR (qNMR) purity values.
Table 1: Performance Comparison of 5-Isopropoxy-2-methylbenzoic Acid Standards
Specification Metric
Certified Reference Material (CRM)
Qualified Working Standard (In-House)
Commercial Grade Reagent
Purity Assignment
qNMR or Mass Balance (100% - impurities)
Assayed against a primary CRM
HPLC Area % (Often ignores water/salts)
Purity Uncertainty
± 0.5% (High Confidence)
± 1.0% (Moderate Confidence)
± 3.0% to 5.0% (Low Confidence)
Traceability
ISO 17034 / Pharmacopeial
Traceable to CRM
Not Traceable
Ideal Application
Primary calibration, Method Validation
Routine batch release testing
Early R&D synthesis, non-GMP use
Cost-per-Analysis
High (Used sparingly)
Low (Cost-effective for high volume)
Very Low (High risk of OOS results)
Experimental Insight: For routine GMP testing, the optimal strategy is to purchase a high-purity CRM to serve as the primary standard, and use it exclusively to qualify larger batches of in-house Working Standards.
Mechanistic Causality: The Role of pH in Benzoic Acid Retention
5-Isopropoxy-2-methylbenzoic acid contains a carboxylic acid functional group with a pKa of approximately 4.0. If analyzed in a neutral mobile phase, the molecule will exist in a dynamic equilibrium between its protonated and deprotonated (anionic) states, leading to severe peak tailing and irreproducible retention times. To force the molecule into a single, uncharged state for robust retention on a hydrophobic C18 column, the mobile phase pH must be maintained at least 1.5 units below its pKa (e.g., pH 2.5).
Step-by-Step Methodology
This protocol is designed as a self-validating system aligned with [2].
1. Reagent Preparation:
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
Diluent : 50:50 Water:Acetonitrile (v/v).
2. Standard Preparation:
Accurately weigh 10.0 mg of 5-Isopropoxy-2-methylbenzoic acid CRM into a 100 mL volumetric flask.
Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.
3. Chromatographic Conditions:
Column : End-capped C18, 150 x 4.6 mm, 3 µm (End-capping prevents secondary interactions between the carboxylic acid and residual surface silanols).
Flow Rate : 1.0 mL/min.
Gradient : 0-2 min (20% B), 2-10 min (20% -> 80% B), 10-12 min (80% B), 12-15 min (20% B).
Detection : UV at 230 nm (captures the
π→π∗
transition of the aromatic ring).
4. Self-Validating Sequence & System Suitability Test (SST):
Injection 1 : Blank (Diluent) – Validates no column carryover.
Injections 2-7 : 100 µg/mL CRM Standard (6 replicates) – Validates system precision (%RSD of peak area must be
≤
2.0%) and column efficiency (Tailing factor
≤
1.5).
Injections 8-20 : Unknown Samples.
Injection 21 : Bracketing CRM Standard – Validates absence of instrument drift (Recovery must be 98.0% - 102.0% of initial).
Fig 1. ICH Q2(R2) analytical validation workflow for 5-IMBA quantification.
When 5-Isopropoxy-2-methylbenzoic acid acts as a trace impurity in a final API, UV detection lacks the necessary sensitivity. LC-MS/MS must be employed.
Unlike basic amines that ionize well in positive mode, carboxylic acids are highly prone to deprotonation. Therefore, Negative Electrospray Ionization (ESI-) is the most efficient technique. The use of non-volatile buffers (like phosphate) is strictly prohibited as they will precipitate and destroy the MS source; thus, volatile formic acid is utilized to facilitate both chromatographic focusing and MS compatibility.
Step-by-Step Methodology
1. Sample Preparation:
Prepare API samples at a high concentration (e.g., 10 mg/mL) to allow detection of sub-ppm impurities.
Spike a known concentration of an isotopically labeled internal standard (if available) to correct for matrix-induced ion suppression.
2. MS/MS Parameters:
Ionization Mode : ESI Negative.
Precursor Ion :
m/z
193.1
[M−H]−
(Based on the [3]).
Product Ion (MRM Transition) : Optimize collision energy to monitor the loss of the isopropoxy group or decarboxylation (e.g.,
m/z
193.1
→m/z
149.0).
Dwell Time : 50 ms per transition.
Fig 2. LC-MS/MS ionization and detection logic for trace 5-IMBA analysis.
Conclusion
Accurate quantification of 5-Isopropoxy-2-methylbenzoic acid requires a deep understanding of its physicochemical properties. By utilizing high-purity Certified Reference Materials to establish traceability, controlling mobile phase pH to manage its pKa, and enforcing strict, self-validating SST criteria, analytical scientists can ensure robust, audit-ready data for both routine assay and trace impurity profiling.
References
USP <11> Reference Standards - Draft published for Comment . GMP Compliance. Available at:[Link]
ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
As a Senior Application Scientist, I recognize that handling specialty organic compounds like 5-Isopropoxy-2-methylbenzoic acid requires moving beyond generic safety data sheets. In drug development and synthetic laborat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialty organic compounds like 5-Isopropoxy-2-methylbenzoic acid requires moving beyond generic safety data sheets. In drug development and synthetic laboratories, improper disposal of substituted benzoic acids can lead to clogged waste lines, hazardous aerosolization, and environmental non-compliance.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, neutralization, and disposal of 5-Isopropoxy-2-methylbenzoic acid, grounded in physicochemical causality.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 5-Isopropoxy-2-methylbenzoic acid contains a lipophilic 11-carbon framework that severely restricts its solubility in water[1].
High carbon-to-oxygen ratio dictates organic waste streams.
Molecular Weight
194.23 g/mol
Standard stoichiometric calculations for neutralization.
Physical State
Solid (Powder)
High risk of aerosolization; requires wet-wiping for spills[2].
Hazard Class
GHS Irritant
Skin, eye, and respiratory irritant; mandates proper PPE[3].
The Causality of Precipitation: Like most substituted benzoic acids, this compound has a pKa in the range of 4.0–4.5. In basic aqueous solutions (pH > 8), it exists as a highly soluble carboxylate salt. However, if an acidic waste stream is inadvertently mixed with this solution, the pH will drop below its pKa, causing the free acid to rapidly precipitate. This phenomenon is a primary cause of blocked waste funnels and heterogeneous, non-compliant waste carboys in synthetic labs[4].
Waste Segregation & Disposal Workflow
The following algorithmic workflow dictates the logical routing of 5-Isopropoxy-2-methylbenzoic acid waste based on its physical state and solvent matrix.
Figure 1: Algorithmic workflow for the segregation and disposal of 5-Isopropoxy-2-methylbenzoic acid waste.
Step-by-Step Disposal Methodologies
Substituted benzoic acids must never be discharged into municipal wastewater systems, as they can disrupt local aquatic ecosystems and wastewater biological treatment processes[5]. Implement the following protocols based on the waste state:
Protocol A: Solid Waste & Consumables
Consolidation: Gather all solid residues, empty reagent vials, contaminated weighing boats, and filter papers.
Containment: Place the materials into a leak-proof, High-Density Polyethylene (HDPE) solid waste container. Do not use standard trash receptacles[3].
Logistics: Store in a cool, dry secondary containment area until Environmental Health and Safety (EHS) collects it for high-temperature incineration.
Protocol B: Aqueous Waste & The Precipitation Risk
pH Assessment: Test the pH of the aqueous waste stream containing the compound (typically present as a sodium/potassium salt).
Controlled Neutralization: If the solution is highly basic, carefully titrate with dilute HCl until the pH reaches 7.0–8.0 .
Critical Step: Do not allow the pH to drop below 6.0. Over-acidification will cause the lipophilic free acid to crash out of solution, creating a heterogeneous slurry that complicates EHS disposal[4].
Transfer: Pour the neutralized, clear solution into the designated Aqueous Hazardous Waste carboy.
Protocol C: Organic Solvent Waste
Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, methanol, ethyl acetate), identify whether the solvent matrix contains halogens (e.g., Dichloromethane).
Disposal: Transfer the solution to the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.
Spill Response & Decontamination System
Dry sweeping of 5-Isopropoxy-2-methylbenzoic acid powder is strictly prohibited. Mechanical sweeping generates aerosolized particulates that act as severe mucous membrane and respiratory irritants[2].
Step-by-Step Spill Management:
Containment & PPE: Isolate the spill area. Ensure personnel are wearing nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a fume hood, a particulate respirator is required[3].
Alkaline Solubilization Strategy: Do not use dry paper towels. Instead, dampen absorbent pads with a 5% Sodium Carbonate (
Na2CO3
) solution .
Causality: The mild base reacts with the insoluble free acid on contact, converting it into a highly water-soluble sodium salt. This prevents dust generation and ensures 100% transfer of the chemical from the benchtop to the pad[4].
Decontamination: Wipe the affected area with the dampened pads. Follow up by washing the surface with standard laboratory detergent and water.
Final Polish: Perform a final wipe with isopropanol or ethanol to remove any residual organic traces.
Waste Routing: Dispose of all contaminated pads and wipes following Protocol A (Solid Waste) .
References
Greenbook. "Material Safety Data Sheet - Substituted benzoic acid." Available at: [Link]
ACS Publications. "Hazardous Chemical Waste Management in Teaching Laboratories." Available at: [Link]
SDS Manager. "Benzoic Acid Uses and Safe Handling: A Comprehensive Guide." Available at: [Link]
OECD. "SIDS Initial Assessment Report for Benzoates." Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropoxy-2-methylbenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Isopropoxy-2-methylbenzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally rel...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Isopropoxy-2-methylbenzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Foundational Hazard Assessment: Understanding the Risks
Before any handling of 5-Isopropoxy-2-methylbenzoic acid, a thorough understanding of its potential hazards is crucial for the selection of appropriate personal protective equipment (PPE). Based on the hazard profiles of analogous aromatic carboxylic acids, this compound should be treated as hazardous.[1][2][3][4][5] The primary anticipated risks include:
Skin Irritation: Direct contact may cause skin irritation.[2][4][5]
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][3][4][6][7]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4][5][6][7]
Given these potential hazards, a multi-layered PPE approach is necessary to create a barrier between the researcher and the chemical, ensuring personal safety and data integrity.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 5-Isopropoxy-2-methylbenzoic acid. Engineering controls, such as a chemical fume hood, are the first line of defense and should be used whenever possible.[7][8]
Eye and Face Protection: The Non-Negotiable First Barrier
Given the high risk of serious eye irritation or damage, robust eye and face protection is critical.[6][7]
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all handling activities.[9] Standard safety glasses do not provide adequate protection from splashes, dust, or vapors.[10]
Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities, preparing concentrated solutions), a face shield should be worn in addition to chemical splash goggles.[11][12]
Skin and Body Protection: Preventing Dermal Exposure
Preventing skin contact is crucial to avoid irritation.[4] Protective clothing also prevents the contamination of personal clothing.[13]
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[10][11] It is essential to inspect gloves for any signs of degradation or punctures before each use.[11] For prolonged contact or immersion, consult the glove manufacturer's compatibility data.
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from potential spills.[11]
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[9]
Respiratory Protection: Safeguarding Against Inhalation
The primary method for controlling respiratory hazards is to work within a certified chemical fume hood.[7]
Primary Control: All weighing and handling of solid 5-Isopropoxy-2-methylbenzoic acid should be performed in a chemical fume hood to minimize the inhalation of airborne particulates.[11]
Secondary Control: In the rare event that a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with an N95 or higher particulate filter is required.[8] A respiratory protection program, including fit testing and training, is essential if respirators are used.[8]
Data Presentation: PPE Summary
Protection Type
Minimum Requirement
Recommended for High-Risk Operations
Eye/Face
Chemical Splash Goggles
Face Shield over Goggles
Skin
Nitrile Gloves, Lab Coat, Closed-toe Shoes
Heavier-duty chemically resistant gloves
Respiratory
Work in a Chemical Fume Hood
NIOSH-approved respirator (if fume hood is unavailable)
Detailed Operational Procedures
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
Hand Hygiene: Wash and dry hands thoroughly.
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
Respirator (if required): Perform a seal check.
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
Lab Coat: Remove the lab coat by folding it inward to contain any contamination.
Eye and Face Protection: Remove the face shield and goggles.
Respirator (if used): Remove the respirator.
Hand Hygiene: Wash hands thoroughly with soap and water.
Handling and Disposal Plan
Handling: Always handle 5-Isopropoxy-2-methylbenzoic acid in a well-ventilated area, preferably a chemical fume hood, to keep exposure to a minimum.[2][3] Avoid actions that could generate dust.[7]
Disposal: All disposable PPE (gloves, etc.) used while handling this compound should be considered contaminated. Dispose of it in a designated hazardous waste container.[1][2][3][4] Do not discard it in the regular trash. Unused or waste 5-Isopropoxy-2-methylbenzoic acid must be disposed of as special waste through a licensed disposal company, in accordance with national and regional regulations.[14]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 5-Isopropoxy-2-methylbenzoic acid.
References
SAFETY DATA SHEET. (n.d.).
2 - SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
SAFETY DATA SHEET - National Institute of Standards and Technology. (2020, June 9).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. (n.d.). Cornell University.
SAFETY DATA SHEET. (2015, February 10). Fisher Scientific.
Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (n.d.). Benchchem.
SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
safety data sheet - new 242 macword format msds. (n.d.).
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. (n.d.). SDS Management Software.
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
SAFETY DATA SHEET - TCI Chemicals. (2024, December 3).
Benzoic Acid Standard. (2015, April 16).
Benzoic acid MSDS# 02720 Section 1 - Chemical Product and Company Identification. (2009, July 20). Harper College.
2-Amino-5-methylbenzoic Acid Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology, Inc.